2-Bromo-4'-fluoroacetophenone
Description
Properties
IUPAC Name |
2-bromo-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFWCELATJMDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193307 | |
| Record name | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-29-2 | |
| Record name | 4-Fluorophenacyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(4-fluorophenyl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 403-29-2 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(4-fluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-1-(4-fluorophenyl)ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3PVV2GVQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of 2-Bromo-4'-fluoroacetophenone?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 2-Bromo-4'-fluoroacetophenone, a key intermediate in organic synthesis. The information is curated for professionals in research and development, particularly in the pharmaceutical and agrochemical sectors.
Chemical Identity and Structure
This compound, also known as ω-Bromo-4-fluoroacetophenone or 4-Fluorophenacyl bromide, is an organohalogen compound.[1][2][3] Its chemical structure consists of an acetophenone (B1666503) core where the methyl group is substituted with a bromine atom, and the phenyl ring is substituted with a fluorine atom at the para-position.
Molecular Structure:
Physical Properties
The physical characteristics of this compound are summarized in the table below. It is typically a solid at room temperature, appearing as white to beige or light grey-green crystalline powder or flakes.[1][6][7][9]
| Property | Value | Source |
| Molecular Weight | 217.04 g/mol | [2][5][6][12] |
| Appearance | White to brownish-yellow to light grey powder or flakes | [1][6][10] |
| Melting Point | 46 - 50 °C | [2][3][6][7][9] |
| Boiling Point | 150 °C at 12 mmHg | [2][6][7] |
| Flash Point | >110 °C (>230 °F) | [6][7][10] |
| Solubility | Soluble in methanol (B129727) and chloroform. Sparingly soluble in water. | [1][6][10][13] |
| Density | ~1.57 g/cm³ (rough estimate) | [6][10] |
| Refractive Index | ~1.545 (estimate) | [6][10] |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the interplay of its three functional groups: the ketone, the bromine atom, and the fluorine atom.
| Property | Description | Source |
| Reactivity | Highly versatile building block in organic synthesis. The bromine atom is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. The fluorine atom, being highly electronegative, influences the electron distribution in the aromatic ring and the carbonyl group. | [14][15] |
| Stability | Stable under recommended storage conditions. Should be kept in a dry place in a tightly closed container. | [7] |
| Storage | Store in an inert atmosphere at 2-8°C. Keep refrigerated. | [6][7][10] |
| Hazards | Corrosive. Causes severe skin burns and eye damage. Lachrymatory. | [6][7][9][10] |
The presence of both bromine and fluorine atoms makes this compound a highly versatile intermediate.[14][15] The bromine atom serves as an effective leaving group, which is fundamental for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.[14][15] The fluorine atom, due to its high electronegativity, exerts a strong electron-withdrawing inductive effect.[15] This modulates the reactivity of the aromatic ring and the adjacent carbonyl carbon, often enhancing the selectivity of chemical reactions.[14][15]
References
- 1. Page loading... [guidechem.com]
- 2. 2-Bromo-4′-fluoroacetophenone | Krackeler Scientific, Inc. [krackeler.com]
- 3. 4-Fluorophenacyl bromide, 97% 403-29-2 India [ottokemi.com]
- 4. A15319.14 [thermofisher.com]
- 5. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 403-29-2 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound 403-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. This compound | 403-29-2 [amp.chemicalbook.com]
- 11. 2-bromo-4-fluoro Acetophenone Manufacturer, Supplier from Aurangabad [cefacilinasbiotics.co.in]
- 12. spectrabase.com [spectrabase.com]
- 13. 2'-BROMO-4'-FLUOROACETOPHENONE CAS#: 1006-39-9 [m.chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
2-Bromo-4'-fluoroacetophenone CAS number and molecular structure.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2), a key chemical intermediate in organic synthesis. This document details its chemical and physical properties, molecular structure, synthesis protocols, and significant applications, particularly in the development of pharmaceutical compounds. Emphasis is placed on its reactivity as an α-haloketone and its role as a versatile building block for various heterocyclic systems. This guide is intended to be a comprehensive resource for professionals in research and drug development.
Chemical Identity and Properties
This compound is an organohalogen compound characterized by an acetophenone (B1666503) core structure. The presence of a bromine atom at the alpha (α) position to the carbonyl group and a fluorine atom on the phenyl ring imparts significant reactivity, making it a valuable precursor in synthetic chemistry.[1][2]
Molecular Structure and Identifiers
The molecular structure and key identifiers of this compound are summarized below.
| Identifier | Value |
| CAS Number | 403-29-2[1][3][4] |
| Molecular Formula | C₈H₆BrFO[1][3][4] |
| Molecular Weight | 217.04 g/mol [3][4] |
| IUPAC Name | 2-bromo-1-(4-fluorophenyl)ethanone[5] |
| Synonyms | 4-Fluorophenacyl bromide, ω-Bromo-4-fluoroacetophenone[3][6] |
| InChI Key | ZJFWCELATJMDNO-UHFFFAOYSA-N[3][5] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CBr)F[2][5] |
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. The compound typically appears as a white to off-white or beige crystalline solid.[1][4]
| Property | Value | Reference |
| Melting Point | 47-49 °C | [3][4] |
| Boiling Point | 150 °C at 12 mmHg | [3][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Solubility | Soluble in methanol (B129727) | [1][4] |
| Appearance | White to brownish-yellow to light grey powder or flakes | [2][4] |
Synthesis of this compound
The primary synthetic route to this compound is the α-bromination of its precursor, 4'-fluoroacetophenone (B120862). This reaction is typically acid-catalyzed, proceeding through an enol intermediate.[7][8]
General Synthesis Workflow
The synthesis involves the reaction of 4'-fluoroacetophenone with a brominating agent in a suitable solvent. The general workflow includes the reaction setup, workup, and purification of the final product.
Experimental Protocol: Synthesis from 4'-fluoroacetophenone
This protocol details a general laboratory procedure for the synthesis of this compound.[4]
Materials:
-
4'-fluoroacetophenone (2 mmol)
-
Oxone (1.352 g, 2.2 mmol)
-
Ammonium (B1175870) bromide (NH₄Br) (0.215 g, 2.2 mmol)
-
Methanol (10 ml)
-
Aqueous sodium thiosulfate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a well-stirred solution of 4'-fluoroacetophenone (2 mmol) and ammonium bromide (2.2 mmol) in methanol (10 ml), add Oxone (2.2 mmol).
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 25 ml).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.[4][6][9]
-
Confirm the structure of the product using ¹H NMR and mass spectrometry.[6]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the α-bromo ketone functional group. The carbon atom attached to the bromine is highly electrophilic and susceptible to nucleophilic substitution.[4][10] This reactivity makes it an essential building block for the synthesis of various heterocyclic compounds.[2]
Synthesis of Heterocyclic Compounds
This compound is a key starting material for synthesizing important heterocyclic scaffolds such as thiazoles and imidazoles, which are prevalent in many biologically active molecules.[11][12]
Application in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[2] It is particularly noted for its use in preparing competitive inhibitors of aromatase, an enzyme targeted in the treatment of hormone-dependent cancers.[13]
-
Thiazole Derivatives: It is used in the Hantzsch thiazole synthesis to produce 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, which have been investigated for their α-amylase inhibition activity, relevant to diabetes management.[12]
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives.[12]
Materials:
-
Aryl-substituted thiosemicarbazone (0.001 mol)
-
This compound (0.001 mol)
-
Absolute ethanol
Procedure:
-
Combine equimolar amounts of the respective thiosemicarbazone and this compound in absolute ethanol.
-
Heat the mixture under reflux for 4-5 hours.
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete (indicated by a single spot on the TLC plate), allow the mixture to cool to room temperature.
-
The cyclized product will precipitate out of the solution.
-
Collect the solid product by filtration and purify as necessary. The resulting structures are typically confirmed by spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).[12]
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | Spectra are available and can be used to confirm the structure, showing characteristic peaks for the aromatic protons and the methylene (B1212753) protons adjacent to the carbonyl and bromine.[14][15] |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule.[15] |
| IR Spectroscopy | The IR spectrum shows characteristic absorption bands for the C=O (carbonyl) stretching and C-F and C-Br bonds.[15][16][17] |
| Mass Spectrometry | Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[14][15] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
Hazard Identification
| Hazard Information | Details |
| GHS Pictogram | GHS05 (Corrosion)[3] |
| Signal Word | Danger[3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[2][3][18] |
| Precautionary Statements | P260, P280, P303+P361+P353, P305+P351+P338, P310[3][18] |
| Additional Hazards | Lachrymatory[4] |
Recommended Handling Procedures
-
Engineering Controls: Use only under a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (eyeshields, faceshields).[3][6]
-
Handling: Do not breathe dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
Storage: Keep in a dry, well-ventilated place. Keep container tightly closed. Store refrigerated (2-8°C) in an inert atmosphere.[4][6]
Conclusion
This compound is a highly versatile and reactive intermediate with significant utility in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it an invaluable precursor for a wide range of heterocyclic compounds, many of which are of interest in pharmaceutical research and development. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a laboratory setting. This guide provides a foundational resource for researchers and scientists working with this important chemical compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [wap.guidechem.com]
- 3. jetir.org [jetir.org]
- 4. This compound | High-Purity RUO [benchchem.com]
- 5. innospk.com [innospk.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cas 403-29-2,this compound | lookchem [lookchem.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Bromo-4-fluoroacetophenone [webbook.nist.gov]
- 17. Bromo-4-fluoroacetophenone [webbook.nist.gov]
- 18. youtube.com [youtube.com]
Solubility profile of 2-Bromo-4'-fluoroacetophenone in various solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 2-Bromo-4'-fluoroacetophenone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and presents a detailed, standardized experimental protocol for determining the thermodynamic solubility of this compound in various solvents. This allows research and drug development professionals to generate precise and reliable solubility data in-house.
Introduction to this compound
This compound is a halogenated aromatic ketone with the molecular formula C₈H₆BrFO.[1][2][3] It typically appears as a white to off-white or beige to light grey-green crystalline solid.[1][2] This compound serves as a versatile building block in medicinal chemistry and is utilized in the synthesis of various pharmaceutical agents.[1][2] Understanding its solubility is critical for reaction kinetics, purification, formulation, and overall process development.
Solubility Data
Currently, there is a lack of comprehensive quantitative solubility data for this compound across a wide range of solvents in publicly accessible literature. The available information is qualitative and is summarized in the table below. This table serves as a foundational guide, and it is recommended that researchers determine quantitative solubility in their specific solvent systems using the protocol provided in the subsequent section.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble / Insoluble | [2][4] |
| Methanol | Soluble | [1][2][5][6][7] |
| Chloroform | Soluble | [6] |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain accurate and reproducible solubility data, the equilibrium or thermodynamic solubility should be determined. This value represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with an excess of the solid solute.[8][9][10] The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[9][10][11]
Principle
An excess amount of the solid this compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear, saturated solution is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Solvents of interest (e.g., water, methanol, ethanol, chloroform, acetone, DMSO, etc.)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV) and column
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been achieved.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[13] It is crucial to perform this step quickly to avoid temperature fluctuations that could alter the solubility.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.
Conclusion
References
- 1. This compound | 403-29-2 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Bromo-4'-chloroacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. 2'-BROMO-4'-FLUOROACETOPHENONE CAS#: 1006-39-9 [m.chemicalbook.com]
- 7. This compound | 403-29-2 [amp.chemicalbook.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. enamine.net [enamine.net]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Bromo-4'-fluoroacetophenone
This technical guide provides an in-depth overview of the melting and boiling points of 2-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2), a key intermediate in pharmaceutical development.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Data
This compound is a solid at room temperature, appearing as a white to light yellow or brownish-yellow powder or crystal.[2][3] The quantitative data regarding its melting and boiling points are summarized in the table below.
| Parameter | Value | Conditions |
| Melting Point | 47-49 °C | (lit.)[3][4] |
| 49 °C | ||
| 46.0 to 50.0 °C | ||
| Boiling Point | 150 °C | at 12 mmHg (lit.)[3] |
| 153 °C | at 12 mmHg |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the melting and boiling points of this compound.
2.1. Synthesis and Purification
Prior to the determination of its physical properties, this compound is synthesized and purified. A common purification method involves silica (B1680970) gel column chromatography to ensure a high purity of the final product, which is often greater than 97%, as determined by Gas Chromatography (GC).[5]
2.2. Melting Point Determination
The melting point of this compound is determined using a capillary melting point apparatus, such as a DigiMelt unit.[6]
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube and compacted to the closed end.[6]
-
Measurement: The capillary tube is placed in the heating block of the apparatus. An initial rapid heating can be used to determine an approximate melting range. For a precise measurement, a new sample is heated slowly, at a ramp rate of about 2 °C/min, starting from a temperature 5-10 °C below the approximate melting point.[6]
-
Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.[6]
2.3. Boiling Point Determination
The boiling point of this compound is determined under reduced pressure due to its high boiling point at atmospheric pressure. A simple distillation apparatus is typically employed.[6]
-
Apparatus Setup: The compound is placed in a round-bottom flask with boiling chips. A distillation apparatus is assembled with a condenser and a collection flask. The system is connected to a vacuum source to achieve the desired pressure (e.g., 12 mmHg).
-
Heating: The flask is heated gradually until the liquid begins to boil and the vapor condenses, with the distillate being collected.
-
Temperature Reading: The boiling point is the temperature at which the vapor temperature is stable during the distillation process at the specified pressure.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow from the synthesis of this compound to the determination of its physical properties.
Caption: Logical workflow for the determination of physical properties.
References
Spectroscopic Analysis of 2-Bromo-4'-fluoroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-4'-fluoroacetophenone, a valuable building block in medicinal chemistry and material science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with generalized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.43 | s | 2H | -CH₂Br |
| 7.18 | t, J=8.5 Hz | 2H | Ar-H (ortho to F) |
| 8.03 | dd, J=8.5, 5.5 Hz | 2H | Ar-H (meta to F) |
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 30.8 | -CH₂Br |
| 116.2 (d, J=22 Hz) | Ar-C (ortho to F) |
| 131.5 (d, J=9 Hz) | Ar-C (meta to F) |
| 132.9 | Ar-C (ipso to C=O) |
| 166.0 (d, J=256 Hz) | Ar-C (ipso to F) |
| 190.2 | C=O |
Solvent: Chloroform-d (CDCl₃)
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 | Weak | Aromatic C-H Stretch |
| 1685 | Strong | C=O Stretch (Aryl Ketone) |
| 1595 | Strong | C=C Aromatic Ring Stretch |
| 1230 | Strong | C-F Stretch |
| 1160 | Strong | C-C Stretch |
| 840 | Strong | C-H Bending (para-disubstituted) |
| 690 | Medium | C-Br Stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 216/218 | 40/40 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 123 | 100 | [FC₆H₄CO]⁺ (Base peak) |
| 95 | 55 | [C₆H₄F]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections detail generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube.[1][2][3] A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[2][4] The solution must be homogeneous and free of any solid particles to ensure high-quality spectra.[3]
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).
-
Data Acquisition: The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1] The magnetic field is then shimmed to maximize its homogeneity, which sharpens the spectral lines.[1] A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal.[5][6] Alternatively, a thin solid film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7]
-
Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample. The instrument records the frequencies at which the sample absorbs the radiation, corresponding to the vibrational frequencies of the chemical bonds.
-
Data Processing: The resulting interferogram is converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated with specific functional groups.[5][8]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[9][10] The sample is vaporized in a high vacuum environment.[9]
-
Ionization: The vaporized molecules are bombarded with a high-energy beam of electrons (Electron Ionization - EI).[10][11] This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing it to fragment into smaller, charged species.[9][11]
-
Mass Analysis: The resulting ions are accelerated by an electric field and then deflected by a magnetic field.[9][11] The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.[9]
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[11] The peak with the highest abundance is known as the base peak and is assigned a relative intensity of 100%.[11]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Logical workflow for spectroscopic analysis.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. amherst.edu [amherst.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Experimental Design [web.mit.edu]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
The Contrasting Reactivities of Bromine and Fluorine Substituents: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the judicious selection of halogen substituents can profoundly influence the pharmacological profile of a drug candidate. Among the halogens, fluorine and bromine are frequently employed to modulate a molecule's reactivity, metabolic stability, and binding affinity. While both are halogens, their distinct electronic and steric properties impart vastly different chemical behaviors. This in-depth technical guide provides a comprehensive analysis of the core principles governing the reactivity of bromine and fluorine substituents, offering a critical resource for researchers engaged in the design and synthesis of novel therapeutics.
Core Physicochemical Properties and Their Influence on Reactivity
The fundamental differences in the reactivity of fluorine and bromine stem from their intrinsic atomic properties, most notably electronegativity, atomic radius, and bond dissociation energies. Fluorine is the most electronegative element, leading to the formation of a highly polarized and exceptionally strong carbon-fluorine (C-F) bond.[1][2][3][4][5] Conversely, bromine is less electronegative and larger, resulting in a less polar and significantly weaker carbon-bromine (C-Br) bond.[6] These foundational differences are summarized in the table below.
| Property | Fluorine (F) | Bromine (Br) | Reference(s) |
| Pauling Electronegativity | 3.98 | 2.96 | [7] |
| Atomic Radius (Å) | 0.57 | 1.14 | [8] |
| Van der Waals Radius (Å) | 1.47 | 1.85 | [9] |
| C-X Bond Length (in CH₃-X) (Å) | 1.35 | 1.93 | [5][10] |
| C-X Bond Dissociation Energy (kcal/mol in CH₃-X) | 115 | 72.1 | [5] |
The immense strength of the C-F bond renders it highly resistant to cleavage, making fluorinated compounds metabolically stable.[9][11] This property is often exploited in drug design to block metabolic oxidation at specific sites.[11] In stark contrast, the weaker C-Br bond makes bromide a good leaving group, and thus, bromo-substituted compounds are generally more reactive in nucleophilic substitution and elimination reactions.[6]
Electronic Effects on Aromatic Systems
When attached to an aromatic ring, both fluorine and bromine exert a combination of inductive and resonance (mesomeric) effects. Due to their high electronegativity, both halogens are inductively electron-withdrawing (-I effect). However, they also possess lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in a resonance electron-donating effect (+M effect).
For fluorine, the -I effect strongly outweighs the +M effect. In the case of bromine, the -I effect is still dominant, but the +M effect is slightly more pronounced than that of fluorine due to better orbital overlap between the larger bromine p-orbitals and the aromatic π-system. These electronic influences are critical in directing the regioselectivity of electrophilic aromatic substitution reactions.
Comparative Reactivity in Key Organic Transformations
The divergent properties of C-F and C-Br bonds lead to distinct reactivities in common synthetic transformations.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the C-Br bond is significantly more reactive than the C-F bond.[6] This is because bromide is a much better leaving group than fluoride. The stability of the leaving group is a key factor in determining the rate of these reactions.
| Reaction Type | Reactivity of C-Br | Reactivity of C-F | Rationale |
| SN1 & SN2 | High | Very Low / Inert | Bromide is an excellent leaving group; Fluoride is a very poor leaving group. The C-F bond is too strong to be readily broken. |
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, both fluorine and bromine are deactivating yet ortho, para-directing. The strong electron-withdrawing inductive effect of both halogens deactivates the ring towards electrophilic attack compared to unsubstituted benzene. However, the resonance donation of their lone pairs directs incoming electrophiles to the ortho and para positions. Bromination of aromatic compounds is a common and synthetically useful reaction.[12]
Radical Reactions
Free-radical halogenation of alkanes shows a marked difference in selectivity between bromine and fluorine. Fluorination is an extremely exothermic and often explosive reaction that exhibits low selectivity.[13] In contrast, bromination is less exothermic and significantly more selective, preferentially substituting at the most substituted carbon atom.[14][15]
Experimental Protocols for Reactivity Assessment
To quantitatively assess the reactivity of bromo- and fluoro-substituted compounds, a variety of experimental techniques can be employed.
Protocol 1: Comparative Nucleophilic Substitution Rate Measurement
Objective: To determine the relative rates of nucleophilic substitution for a bromoalkane versus a fluoroalkane.
Materials:
-
Sodium iodide in acetone (B3395972) (Finkelstein reaction conditions)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Thermostatted reaction vessel
Procedure:
-
Prepare equimolar solutions of 1-bromobutane and 1-fluorobutane in acetone.
-
Prepare a solution of sodium iodide in acetone.
-
Initiate the reactions by adding the sodium iodide solution to each of the alkyl halide solutions in separate thermostatted reaction vessels maintained at a constant temperature (e.g., 50 °C).
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots by adding an excess of cold water.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the extracts by GC-MS to determine the concentration of the starting material and the product (1-iodobutane).
-
Plot the concentration of the starting material versus time for each reaction to determine the rate constant.
Protocol 2: Hammett Analysis for Electrophilic Aromatic Substitution
Objective: To quantify the electronic effect of a bromine versus a fluorine substituent on the rate of an electrophilic aromatic substitution reaction.
Materials:
-
Fluorobenzene
-
Benzene (as a reference)
-
Nitrating mixture (concentrated nitric acid and sulfuric acid)
-
High-performance liquid chromatograph (HPLC)
Procedure:
-
Conduct the nitration of benzene, fluorobenzene, and bromobenzene in separate, parallel reactions under identical conditions (e.g., temperature, concentration).
-
After a set reaction time, quench each reaction by pouring it onto ice.
-
Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate).
-
Extract the organic products.
-
Analyze the product mixture by HPLC to determine the relative amounts of ortho, meta, and para-nitrated products, as well as any remaining starting material.
-
The relative reaction rates can be determined by competitive experiments or by monitoring the disappearance of the starting material over time.
-
The data can be used to construct a Hammett plot to determine the sigma (σ) constants for the fluoro and bromo substituents, providing a quantitative measure of their electronic effects.
Conclusion
The choice between incorporating a bromine or a fluorine substituent into a potential drug molecule is a strategic decision with significant consequences for the compound's chemical reactivity and, ultimately, its pharmacological properties. Fluorine's ability to form a strong, stable C-F bond makes it an invaluable tool for enhancing metabolic stability and modulating electronic properties. In contrast, bromine's utility as a versatile synthetic handle and a good leaving group allows for a wider range of subsequent chemical modifications. A thorough understanding of the fundamental principles outlined in this guide will empower researchers to make more informed decisions in the design and development of next-generation therapeutics.
References
- 1. Halogen - Reactivity, Fluorine, Chlorine | Britannica [britannica.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Halogen | Elements, Examples, Properties, Uses, & Facts | Britannica [britannica.com]
- 4. youtube.com [youtube.com]
- 5. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The order of bond strength among C-F, C-Cl, C-Br, C-1 is [allen.in]
- 8. brainly.com [brainly.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical health and safety information for handling 2-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2), a versatile intermediate in organic synthesis. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize the risk of exposure.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is crucial to understand its primary hazards to implement appropriate safety measures. The compound is categorized as causing severe skin burns and eye damage.[1][2]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage[1][3][4] |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[1] |
| May be corrosive to metals | - | H290: May be corrosive to metals[2] |
| May cause respiratory irritation | - | H335: May cause respiratory irritation[2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
| Property | Value |
| Molecular Formula | C8H6BrFO[5][6] |
| Molecular Weight | 217.04 g/mol [3][6] |
| Appearance | Beige to light grey-green crystalline powder or flakes[7][8] |
| Melting Point | 46 - 50°C / 114.8 - 122°F[1][5][6][8] |
| Boiling Point | 150°C / 302°F @ 12 mmHg[1][8] |
| Flash Point | > 110°C / > 230°F[1][5] |
| Solubility | Soluble in methanol[7][8] and chloroform.[9] Sparingly soluble in water.[7] |
| Storage Temperature | 2-8°C (Refrigerated)[1][7] |
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following protocols is mandatory to minimize exposure and ensure safety.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][10]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11][12]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][10][13] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][10] |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust mask of type N95 (US) is recommended.[10] |
Handling Procedures
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands thoroughly after handling and before breaks.[1][13]
-
Minimize dust generation and accumulation.[1]
-
Do not eat, drink, or smoke when using this product.[10]
Storage Procedures
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][11]
-
Store in a corrosives area and keep refrigerated.[1]
-
Incompatible materials include strong oxidizing agents and strong bases.[1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.[1][6][10] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Immediate medical attention is required.[1][10] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Immediate medical attention is required.[1][6][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1][6][10] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or chemical foam.[1][11]
-
Unsuitable Extinguishing Media: No information available.[1]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (B91410) (HF).[1][10]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][10]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas.[1][10]
-
Environmental Precautions: Should not be released into the environment. Do not let the product enter drains.[1][14]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[10]
Visualized Workflows and Logical Relationships
To further clarify procedural logic, the following diagrams illustrate key safety workflows.
Caption: Workflow for Safely Handling this compound.
Caption: First Aid Response Protocol for Exposure Incidents.
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties have not been fully investigated.[1][10] It is imperative to handle this chemical with the assumption that it is toxic.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Disposal of this material and its container must be done in accordance with all applicable local, regional, and national regulations.[1]
This guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) for this product before use and consult with your institution's environmental health and safety department for specific guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 2-Bromo-4 -fluoroacetophenone 97 403-29-2 [sigmaaldrich.com]
- 4. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 403-29-2 [chemicalbook.com]
- 9. 2'-BROMO-4'-FLUOROACETOPHENONE CAS#: 1006-39-9 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
The Synthesis and Significance of 2-Bromo-4'-fluoroacetophenone: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-4'-fluoroacetophenone, a halogenated aromatic ketone, serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a reactive bromine atom and an electron-withdrawing fluorine atom, makes it a versatile building block for a myriad of complex organic molecules. This technical guide provides a comprehensive overview of the discovery, historical and contemporary synthesis, and critical applications of this compound, with a particular focus on its role in the development of pharmaceuticals.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a white to off-white or light grey-green crystalline powder.[1][2] Key physicochemical data are summarized in the table below for quick reference.
| Property | Value | References |
| CAS Number | 403-29-2 | [2] |
| Molecular Formula | C₈H₆BrFO | [3] |
| Molecular Weight | 217.04 g/mol | [3] |
| Melting Point | 47-49 °C | [1] |
| Boiling Point | 150 °C at 12 mmHg | [1] |
| Appearance | White to brownish-yellow to light grey crystalline powder or flakes | [1][2] |
| Solubility | Soluble in methanol | [1] |
Historical Synthesis: Tracing the Origins
While a singular "discovery" paper for this compound is not readily apparent in the literature, its emergence is likely rooted in the broader exploration of halogenated acetophenones as versatile synthetic intermediates in the late 20th century.[2] The synthesis of its parent compound, phenacyl bromide, was first reported in 1871, laying the groundwork for the development of substituted analogues.[4] Early methods for the synthesis of phenacyl bromides involved the direct bromination of the corresponding acetophenone (B1666503).[4]
The first preparations of this compound were likely achieved through electrophilic substitution reactions, specifically the bromination of 4'-fluoroacetophenone (B120862).[2] These early methods often utilized elemental bromine in the presence of a catalyst.
Modern Synthetic Protocols
The synthesis of this compound has been refined over the years to improve yield, purity, and safety. The most common and industrially viable methods involve the α-bromination of 4'-fluoroacetophenone.
Method 1: Direct Bromination with Bromine
This classical approach involves the direct reaction of 4'-fluoroacetophenone with elemental bromine. The reaction is typically carried out in a suitable solvent, such as acetic acid or methanol, and often employs a catalyst to facilitate the reaction.
Experimental Protocol:
A general procedure for the bromination of an acetophenone derivative is as follows:
-
Dissolve the 4'-fluoroacetophenone in a suitable solvent (e.g., glacial acetic acid) in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture with constant stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.
-
The crude product is then filtered, washed with water to remove any residual acid and salts, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Method 2: Bromination using N-Bromosuccinimide (NBS)
Due to the hazardous nature of elemental bromine, alternative brominating agents are often preferred. N-Bromosuccinimide (NBS) is a common and safer alternative for α-bromination of ketones. The reaction is typically initiated by a radical initiator or photochemically.
Experimental Protocol:
-
To a solution of 4'-fluoroacetophenone in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of a radical initiator like p-toluenesulfonic acid (p-TSA).
-
Heat the reaction mixture at a suitable temperature (e.g., 80°C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed, the reaction mixture is cooled and poured into ice-cold water.
-
The product is then extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by washing with a non-polar solvent like hexane.
Method 3: Bromination using Ammonium (B1175870) Bromide and Oxone
A greener and more efficient method utilizes a combination of ammonium bromide and Oxone (potassium peroxymonosulfate) as the brominating system.
Experimental Protocol:
-
To a well-stirred solution of 4'-fluoroacetophenone in methanol, add ammonium bromide and Oxone.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under vacuum to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Quantitative Data Summary
| Method | Brominating Agent | Solvent | Catalyst/Initiator | Yield | Purity | Reference |
| 1 | Bromine | Acetic Acid | - | Good | Variable | General Method |
| 2 | N-Bromosuccinimide (NBS) | Acetonitrile | p-TSA | ~69% | >95% | [5] |
| 3 | NH₄Br / Oxone | Methanol | - | High | High | General Method |
Note: Yields and purity can vary depending on the specific reaction conditions and purification methods.
Reaction Mechanism: α-Bromination of Ketones
The α-bromination of ketones like 4'-fluoroacetophenone proceeds through an enol or enolate intermediate. The reaction is typically acid-catalyzed.
Caption: Acid-catalyzed α-bromination of 4'-fluoroacetophenone.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its utility stems from the ability to introduce the 4-fluorophenyl group and a reactive handle (the bromoacetyl group) for further chemical transformations.
Aromatase Inhibitors
A significant application of this compound is in the synthesis of aromatase inhibitors, which are a class of drugs used in the treatment of estrogen-receptor-positive breast cancer in postmenopausal women.[1][7] These drugs work by blocking the enzyme aromatase, which is responsible for converting androgens to estrogens.
References
- 1. Cas 403-29-2,this compound | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
A Technical Guide to 2-Bromo-4'-fluoroacetophenone: Sourcing, Synthesis, and Applications for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 2-Bromo-4'-fluoroacetophenone, a key building block in pharmaceutical and chemical research. Aimed at researchers, scientists, and drug development professionals, this document details its commercial availability, provides established experimental protocols for its synthesis and use, and explores its applications in the development of therapeutic agents.
Introduction
This compound (CAS No. 403-29-2 and 1006-39-9 for its isomer) is an aromatic ketone characterized by the presence of both bromine and fluorine atoms. This unique structure makes it a versatile reagent in organic synthesis. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the adjacent carbonyl group. These properties make it a valuable intermediate in the synthesis of a variety of bioactive molecules, including analgesics, anti-inflammatory drugs, and potential anticancer agents. This guide will serve as a comprehensive resource for researchers utilizing this compound in their work.
Commercial Suppliers and Availability
This compound is readily available from a number of commercial chemical suppliers. Purity levels are typically high, often exceeding 97%, making it suitable for most research and development applications. The compound is available in various quantities, from grams for laboratory-scale synthesis to kilograms for larger-scale production. It is important to note that two CAS numbers, 403-29-2 and 1006-39-9, are often used for what appear to be isomeric forms of this compound. Researchers should verify the specific isomer required for their application.
| Supplier | Product Number(s) | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | 389390 | 97% | 5g, 25g | 403-29-2[1] |
| Thermo Scientific Chemicals (Alfa Aesar) | A15319 | 97% | 1g, 5g, 25g | 403-29-2[2] |
| L19320 | 98% | 1g, 5g | 1006-39-9[3][4] | |
| Tokyo Chemical Industry (TCI) | B2382 | >97.0% (GC) | 5g, 25g | 403-29-2 |
| Cefa Cilinas Biotics Pvt Ltd | N/A | >99% | 25kg, 50kg | 403-29-2 |
| CP Lab Safety | ALA-C106036-100g | min 98% | 100g | 1006-39-9 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in the formation of heterocyclic compounds are presented below.
Synthesis of this compound from 4-Fluoroacetophenone
This protocol describes a regioselective bromination of 4-fluoroacetophenone.
Materials:
-
4-Fluoroacetophenone
-
Oxone
-
Ammonium (B1175870) bromide (NH4Br)
-
Ethyl acetate (B1210297)
-
Aqueous sodium thiosulfate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a well-stirred solution of 4-fluoroacetophenone (2 mmol) and ammonium bromide (0.215 g, 2.2 mmol) in methanol (10 ml), add Oxone (1.352 g, 2.2 mmol).[3]
-
Stir the reaction mixture at room temperature or reflux.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.[3]
-
Extract the product with ethyl acetate (3 x 25 ml).[3]
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[3]
-
Filter the solution and concentrate in vacuo to obtain the crude product.[3]
-
Purify the crude product by silica gel column chromatography to yield pure this compound.[3]
Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
This protocol demonstrates the use of this compound in the Hantzsch thiazole (B1198619) synthesis.
Materials:
-
Substituted thiosemicarbazones
-
This compound
-
Ethanol
Procedure:
-
Prepare an equimolar mixture of the respective thiosemicarbazone and this compound in ethanol.[5]
-
Reflux the mixture for 4-5 hours.[5]
-
Monitor the reaction for the formation of the cyclized product.
-
Upon completion, cool the reaction mixture to allow for precipitation of the product.
-
Isolate the solid product by filtration and wash with cold ethanol.
-
The resulting 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole can be further purified by recrystallization.[5]
Applications in Research and Drug Development
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly thiazole derivatives. These derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.
-
Antidiabetic Agents: Thiazole derivatives synthesized from this compound have been investigated for their potential as α-amylase inhibitors, which could be relevant for the management of diabetes.[5]
-
Antibacterial and Antifungal Candidates: The thiazole nucleus is a common feature in many antimicrobial agents. Research has focused on synthesizing novel thiazole derivatives from this compound to target multidrug-resistant pathogens.
-
Anticancer Research: This compound serves as a building block in the development of potential anticancer agents, including competitive inhibitors of aromatase.[6]
Workflow and Synthesis Diagrams
The following diagrams illustrate the synthetic pathways and logical workflows described in this guide.
Caption: Synthesis of this compound.
Caption: Thiazole Synthesis and Screening Workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 403-29-2 [chemicalbook.com]
Key synonyms for 2-Bromo-4'-fluoroacetophenone (e.g., 4-Fluorophenacyl bromide).
For researchers, scientists, and professionals in drug development, 2-Bromo-4'-fluoroacetophenone is a key building block in the synthesis of a wide array of pharmaceutical compounds. This technical guide provides an in-depth overview of its core properties, synthesis, and applications, with a focus on delivering practical, data-driven insights.
Core Synonyms and Identification
This compound is known by several names in scientific literature and chemical catalogs. A comprehensive list of its key synonyms is provided below for easy identification.
| Synonym | Source |
| 4-Fluorophenacyl bromide | [1] |
| 2-Bromo-1-(4-fluorophenyl)ethanone | [1] |
| p-Fluorophenacyl bromide | [1] |
| ω-Bromo-4-fluoroacetophenone | [1] |
| Acetophenone, 2-bromo-4'-fluoro- | [1] |
| 2-Bromo-p-fluoroacetophenone | [1] |
| 4'-Fluoro-α-bromoacetophenone | [1] |
| α-Bromo-p-fluoroacetophenone | [1] |
| 1-(4-Fluorophenyl)-2-bromoethanone | [1] |
| Bromomethyl 4-fluorophenyl ketone | |
| α-Bromo-4-fluoroacetophenone | [1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrFO | [1] |
| Molecular Weight | 217.04 g/mol | |
| CAS Number | 403-29-2 | [1] |
| Appearance | Beige to light grey-green crystalline powder or flakes | [1] |
| Melting Point | 47-49 °C | [2] |
| Boiling Point | 150 °C at 12 mmHg | [2] |
| Solubility | Soluble in methanol (B129727) | [2] |
| Flash Point | >110 °C (>230 °F) |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the bromination of 4-fluoroacetophenone.
Materials:
-
4-Fluoroacetophenone
-
Ammonium (B1175870) bromide (NH₄Br)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Methanol
-
Ethyl acetate (B1210297)
-
Aqueous sodium thiosulfate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel (200-300 mesh)
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroacetophenone (2 mmol) and ammonium bromide (2.2 mmol) in methanol (10 ml).
-
To this well-stirred solution, add Oxone (2.2 mmol) portion-wise.
-
The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 25 ml).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under vacuum to obtain the crude product.[3]
Purification
The crude this compound can be purified by column chromatography.
Procedure:
-
Prepare a silica gel column (200-300 mesh) using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound.[3]
Analytical Characterization
The structure and purity of the synthesized compound are typically confirmed using various spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the hydrogen atoms in the molecule, confirming the structure.
-
IR (Infrared) Spectroscopy: Used to identify the functional groups present, such as the carbonyl (C=O) group.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[3]
Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions, and the fluorine atom, which can enhance the pharmacological properties of the final compound.[4]
One notable application is in the synthesis of aromatase inhibitors , which are used in the treatment of hormone-dependent breast cancer.[2] It also serves as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen .[5]
Visualized Workflow: Synthesis of a Pharmaceutical Intermediate
The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate where this compound plays a crucial role.
Caption: Synthetic workflow from 4-Fluoroacetophenone to an API.
References
Methodological & Application
Synthesis of 2-Bromo-4'-fluoroacetophenone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-bromo-4'-fluoroacetophenone from 4-fluoroacetophenone, a key intermediate in the development of various pharmaceutical compounds. Detailed experimental protocols for a high-yield synthesis using Oxone and ammonium (B1175870) bromide are presented, alongside a comparative analysis of other common brominating agents. Safety precautions and visual workflows are included to ensure procedural clarity and safe laboratory practices.
Introduction
This compound is a critical building block in medicinal chemistry, primarily utilized in the synthesis of competitive inhibitors of aromatase.[1] The introduction of a bromine atom at the alpha-position to the carbonyl group provides a reactive handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[2] This application note details a highly efficient and regioselective method for its preparation from 4-fluoroacetophenone.
Comparative Analysis of Bromination Methods
Several reagents can be employed for the α-bromination of acetophenone (B1666503) derivatives. The choice of brominating agent can significantly impact reaction yield, time, and safety considerations. While data for the direct comparison on 4-fluoroacetophenone is limited, studies on structurally similar substrates, such as 4-chloroacetophenone, provide valuable insights into the relative efficacy of different methods.[3]
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Oxone / NH₄Br | 4-Fluoroacetophenone | Methanol (B129727) | Reflux | 1.3 | 97 | [4] |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | [3] |
| Copper(II) Bromide | 4-Chloroacetophenone | Not Specified | Not Specified | 3 | ~60 | [3] |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Not Specified | Not Specified | 3 | Low | [3] |
Note: The data for Pyridine Hydrobromide Perbromide, Copper(II) Bromide, and NBS were obtained using 4-chloroacetophenone as the substrate and serve as a relative comparison.
Experimental Protocol: Synthesis using Oxone and Ammonium Bromide
This protocol is based on a reported procedure with a high yield of 97%.[4]
Materials and Equipment
-
Reagents: 4-Fluoroacetophenone, Oxone (Potassium peroxymonosulfate), Ammonium Bromide (NH₄Br), Methanol, Ethyl Acetate (B1210297), Sodium Thiosulfate (B1220275) (aqueous solution), Sodium Sulfate (anhydrous), Water.
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator, equipment for column chromatography (silica gel), Thin Layer Chromatography (TLC) apparatus.
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroacetophenone (2 mmol) and ammonium bromide (2.2 mmol, 0.215 g) in methanol (10 ml).[4]
-
Addition of Oxidant: To the well-stirred solution, add Oxone (2.2 mmol, 1.352 g) in portions.[4]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.3 hours.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding an aqueous solution of sodium thiosulfate.[4]
-
Extraction: Extract the product into ethyl acetate (3 x 25 ml).[4]
-
Washing and Drying: Combine the organic layers and wash with water. Dry the organic layer over anhydrous sodium sulfate.[4]
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography (200-300 mesh) to yield pure this compound.[4]
-
Characterization: Confirm the structure of the product using ¹H NMR and mass spectrometry.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Handling Brominating Agents: Brominating agents can be corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes.
-
Quenching: The quenching of the reaction with sodium thiosulfate should be performed carefully as it can be exothermic.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Visualizing the Workflow
Synthesis and Purification Workflow
Caption: A flowchart of the synthesis and purification process.
Logical Relationship of Reagents
References
- 1. Cas 403-29-2,this compound | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of 2-Bromo-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4'-fluoroacetophenone is a key building block in medicinal chemistry and drug development, serving as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds.[1][2] Its utility stems from the presence of three reactive sites: the aromatic ring, the ketone carbonyl group, and the activated α-carbon. The selective introduction of a bromine atom at the α-position to the carbonyl group yields a valuable synthon for further molecular elaboration. This document provides a detailed reaction mechanism, experimental protocols, and quantitative data for the α-bromination of 4-fluoroacetophenone.
Reaction Mechanism: Acid-Catalyzed α-Bromination
The α-bromination of 4-fluoroacetophenone in the presence of an acid catalyst proceeds through a well-established multi-step mechanism involving the formation of an enol intermediate.[3][4][5] The reaction is typically carried out using a source of electrophilic bromine, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), in a suitable solvent like acetic acid or methanol (B129727).[4][6]
The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-fluoroacetophenone by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.
-
Enolization: A weak base (A⁻) removes a proton from the α-carbon, leading to the formation of a resonance-stabilized enol intermediate. This tautomerization is the rate-determining step of the overall reaction.[3][7]
-
Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine species (e.g., Br₂). This results in the formation of a new carbon-bromine bond at the α-position and a resonance-stabilized oxonium ion intermediate.
-
Deprotonation: A weak base (A⁻) removes the proton from the hydroxyl group of the oxonium ion, regenerating the carbonyl group and the acid catalyst. This final step yields the α-brominated product, this compound.
The presence of the fluorine atom at the para-position of the aromatic ring has a notable electronic influence. Fluorine is an electronegative atom that exerts a deactivating inductive effect (-I) on the aromatic ring.[8] However, it also possesses lone pairs of electrons that can be donated into the ring through resonance (+M effect), which directs ortho- and para-substitution in electrophilic aromatic substitution reactions.[8][9] In the context of α-bromination, the electron-withdrawing nature of the fluorine atom can influence the rate of enolization.
Quantitative Data
The yield of the α-bromination of substituted acetophenones is influenced by several factors, including the nature of the brominating agent, reaction temperature, and reaction time. The following table summarizes yields obtained under various conditions for different acetophenone (B1666503) derivatives, providing a comparative overview.
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoroacetophenone | Oxone / NH₄Br | Methanol | Reflux | 1.3 | 97 | [10] |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 85 | [11] |
| 4-Trifluoromethylacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 90 | [11] |
| Acetophenone | Bromine | Acetic Acid | Not Specified | Not Specified | 72 | [4] |
| 4-Benzyloxyacetophenone | Bromine | Methanol | Not Specified | Not Specified | 90 | [6] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound.
Method 1: Bromination using Oxone and Ammonium (B1175870) Bromide
This method offers a high-yield, regioselective synthesis of the target compound.[10]
Materials:
-
4-Fluoroacetophenone
-
Oxone (Potassium peroxymonosulfate)
-
Ammonium bromide (NH₄Br)
-
Methanol
-
Ethyl acetate (B1210297)
-
Aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel (finer than 200 mesh)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a well-stirred solution of 4-fluoroacetophenone (2 mmol) in methanol (10 ml), add ammonium bromide (0.215 g, 2.2 mmol).
-
To this mixture, add Oxone (1.352 g, 2.2 mmol).
-
The reaction mixture is then stirred at reflux temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (approximately 1.3 hours), quench the reaction by adding aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x 25 ml).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent in vacuo to yield the crude product.
-
Purify the crude residue by column chromatography over silica gel to afford pure this compound.[10]
Visualizations
Reaction Mechanism Workflow
Caption: Workflow of the acid-catalyzed α-bromination of 4-fluoroacetophenone.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. innospk.com [innospk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. zenodo.org [zenodo.org]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-Bromo-4'-fluoroacetophenone in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4'-fluoroacetophenone is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing a diverse array of heterocyclic compounds and other valuable organic molecules.[1] Its structure, featuring a reactive α-bromo ketone and an electronically modified fluorophenyl ring, makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science components.[1][2][3] The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the fluorine atom modulates the reactivity of the aromatic ring. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Application in the Synthesis of Thiazole (B1198619) Derivatives
A prominent application of this compound is in the Hantzsch thiazole synthesis to produce biologically active thiazole derivatives. These compounds are of significant interest due to their potential therapeutic properties, including antidiabetic and antimicrobial activities.[4][5]
General Reaction Scheme:
Caption: Synthesis of Thiazole Derivatives.
Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
This protocol details the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles via the condensation of this compound with various thiosemicarbazones.[4][5]
Materials:
-
Substituted thiosemicarbazone (1.0 mmol)
-
This compound (1.0 mmol, 0.217 g)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, combine an equimolar mixture of the respective thiosemicarbazone and this compound.
-
Add absolute ethanol to the mixture.
-
Reflux the reaction mixture for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The cyclized product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Characterization: The synthesized compounds can be characterized by various spectroscopic methods including FT-IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[4] For example, the thiazole proton at position 5 typically appears as a singlet in the ¹H NMR spectrum between 6.22 and 7.50 ppm.[4]
Quantitative Data Summary
| Product Type | Reaction Time (hours) | Yield (%) |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | 4-5 | 61-80 |
Application in the Synthesis of Chalcones
This compound is a valuable precursor for the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones) through the Claisen-Schmidt condensation. Chalcones are important intermediates for the synthesis of flavonoids and other biologically active molecules with antimicrobial and anti-inflammatory properties.
General Reaction Scheme:
Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.
Experimental Protocol: General Procedure for Chalcone Synthesis
This protocol provides a general method for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound (1.0 mmol, 0.217 g)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Ethanol
-
Aqueous Sodium Hydroxide (B78521) (10%)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask and stir at room temperature.
-
Add the substituted aromatic aldehyde to the solution.
-
Slowly add 10% aqueous sodium hydroxide dropwise to the reaction mixture.
-
Continue stirring the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Filter the solid product, wash with water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Expected Yields
While specific yields for chalcones derived from this compound are not extensively reported in the provided search results, similar reactions using substituted acetophenones report good to excellent yields, often in the range of 80-95%.
Synthesis of this compound
For researchers who wish to synthesize the starting material in-house, a reliable protocol is available.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from 4-Fluoroacetophenone
This protocol describes a regioselective bromination of 4-fluoroacetophenone.[6]
Materials:
-
4-Fluoroacetophenone (2 mmol, 0.276 g)
-
Oxone (1.352 g, 2.2 mmol)
-
Ammonium (B1175870) bromide (NH₄Br) (0.215 g, 2.2 mmol)
-
Methanol (10 mL)
-
Aqueous sodium thiosulfate
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a well-stirred solution of 4-fluoroacetophenone in methanol, add ammonium bromide and Oxone.
-
Reflux the reaction mixture for approximately 1.3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction with aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Quantitative Data Summary
| Starting Material | Product | Reagents | Reaction Time (hours) | Yield (%) |
| 4-Fluoroacetophenone | This compound | Oxone, NH₄Br | 1.3 | 97 |
This compound is a highly valuable and versatile building block in organic synthesis. The protocols provided herein for the synthesis of thiazoles and chalcones demonstrate its utility in creating complex, biologically relevant molecules. The high yields and straightforward reaction conditions make it an attractive starting material for a wide range of synthetic applications in drug discovery and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Applications of 2-Bromo-4'-fluoroacetophenone in medicinal chemistry and drug discovery.
Application Note
Introduction
2-Bromo-4'-fluoroacetophenone is a halogenated aromatic ketone that serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its chemical structure, featuring a reactive bromine atom and an electron-withdrawing fluorine atom, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules.[2] This document outlines key applications of this compound in the development of anticancer, antifungal, and enzyme-inhibiting agents, and as a precursor for photoinduced DNA cleaving agents. Detailed experimental protocols and quantitative data are provided to support researchers and drug development professionals in leveraging this compound for their research.
Synthesis of Anticancer Agents: Thiazole (B1198619) Derivatives
This compound is a key intermediate in the synthesis of substituted thiazole derivatives, a class of compounds that have demonstrated significant anticancer activity. The reaction of this compound with thiosemicarbazones leads to the formation of 2-hydrazinylthiazole (B183971) scaffolds. These scaffolds can be further modified to generate a library of compounds with potent cytotoxic effects against various cancer cell lines.
Mechanism of Action: Studies on structurally similar 4-cyanophenyl substituted thiazol-2-ylhydrazones have shown that these compounds induce cancer cell death via caspase-dependent apoptosis.[1][3] This suggests that derivatives of this compound may also exert their anticancer effects through the induction of programmed cell death.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative thiazolylhydrazone derivatives, demonstrating the potential of this class of compounds.
| Compound ID | Cancer Cell Line | GI50 (µM) |
| 3f | MCF-7 (Breast Cancer) | 1.0 ± 0.1 |
| 3a' | MCF-7 (Breast Cancer) | 1.7 ± 0.3 |
| 3b' | HCT-116 (Colorectal Carcinoma) | 1.6 ± 0.2 |
| 3f | HCT-116 (Colorectal Carcinoma) | 1.6 ± 0.1 |
| 3n | HCT-116 (Colorectal Carcinoma) | 1.1 ± 0.5 |
| 3w | HCT-116 (Colorectal Carcinoma) | 1.5 ± 0.8 |
Data adapted from a study on α-bromo-4-cyanoacetophenone derivatives, which are structurally analogous and follow the same synthetic pathway.[1][3]
Development of Antifungal Agents: Triazole Derivatives
The synthesis of novel triazole-based antifungal agents is another significant application of this compound. The α-bromoketone functionality allows for facile reaction with 1,2,4-triazole (B32235) to form a key intermediate, which can be further elaborated to produce analogues of known antifungal drugs like fluconazole (B54011) and voriconazole. The presence of the fluorophenyl group is a common feature in many potent antifungal agents.
Quantitative Data: Antifungal Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for representative triazole antifungal compounds, highlighting their efficacy against various fungal strains.
| Compound ID | C. albicans (MIC in µg/mL) | A. flavus (MIC in µg/mL) |
| 5a | 0.5 - 32 | 0.5 - 32 |
| 5b | 0.5 - 8 | 0.5 - 8 |
| 5e | 0.5 | >256 |
| Fluconazole | 1 - 16 | >256 |
| Miconazole | 4 - 32 | 4 - 256 |
Data adapted from a study on the synthesis of novel triazole antifungals, illustrating the potential MIC ranges for this class of compounds.[4]
Aromatase Inhibitors for Cancer Therapy
This compound is a valuable precursor for the synthesis of competitive inhibitors of aromatase, an enzyme crucial for estrogen biosynthesis.[5][6] Aromatase inhibitors are a cornerstone in the treatment of hormone-dependent breast cancer. The fluorophenyl moiety of this compound is a key structural feature in several potent non-steroidal aromatase inhibitors like letrozole (B1683767) and vorozole.
Quantitative Data: Aromatase Inhibition
The following table shows the IC50 values for representative aromatase inhibitors, indicating their potency.
| Compound | Aromatase Inhibition IC50 (nM) |
| Letrozole Analogue | 0.52 |
| Vorozole Analogue | 0.87 |
Data adapted from a study on letrozole and vorozole-based dual aromatase-sulfatase inhibitors, showcasing the high potency achievable.[7][8]
Photoinduced DNA Cleaving Agents
Upon illumination, derivatives of this compound can serve as precursors for highly reactive fluoro-substituted phenyl radicals.[9][10] These radicals can induce DNA strand breakage, making these compounds potential candidates for photodynamic therapy. The mechanism involves the photo-induced cleavage of the carbon-bromine bond, leading to the formation of radicals that can abstract hydrogen atoms from the deoxyribose backbone of DNA or oxidize DNA bases, ultimately resulting in cleavage of the DNA strands.
Experimental Protocols
Protocol 1: Synthesis of a Thiazolylhydrazone Anticancer Agent
This protocol describes a general method for the synthesis of a 4-(4-fluorophenyl)-2-(2-benzylidenehydrazinyl)thiazole derivative.
Workflow Diagram:
References
- 1. innospk.com [innospk.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-BROMO-4'-FLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 6. Cas 403-29-2,this compound | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. The synthesis method of Binimetinib_Chemicalbook [chemicalbook.com]
- 10. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]
The Pivotal Role of 2-Bromo-4'-fluoroacetophenone in Pharmaceutical Synthesis: Application in the Preparation of Voriconazole
Introduction
2-Bromo-4'-fluoroacetophenone is a key building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). Its chemical structure, featuring a reactive bromine atom and a fluorine-substituted aromatic ring, makes it a versatile intermediate for the construction of complex molecular architectures found in modern pharmaceuticals. This document provides a detailed overview of its application in the synthesis of the potent antifungal agent, Voriconazole, including experimental protocols and a summary of quantitative data.
Application in the Synthesis of Voriconazole
Voriconazole is a triazole antifungal drug used to treat serious fungal infections. The synthesis of Voriconazole relies on the initial preparation of a key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This compound serves as a critical starting material for the synthesis of this key intermediate.
Experimental Protocols
Step 1: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Voriconazole Intermediate)
This protocol is based on established methods for the synthesis of similar triazolyl ethanone (B97240) derivatives.
-
Materials:
-
This compound
-
1H-1,2,4-triazole
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of 1H-1,2,4-triazole (1.2 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1 equivalent) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
-
Step 2: Synthesis of Voriconazole from the Intermediate
The following steps are a summary of the subsequent conversion of the intermediate to Voriconazole, as described in various synthetic patents.
-
Reaction with a Pyrimidine (B1678525) Derivative: The intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, is reacted with a protected 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) derivative in the presence of a strong base such as lithium diisopropylamide (LDA) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). This reaction forms the core structure of Voriconazole.
-
Deprotection and Resolution: The protecting group on the pyrimidine ring is removed, and the resulting racemic mixture of diastereomers is subjected to chiral resolution, often using a chiral acid like R-(-)-10-camphorsulfonic acid, to isolate the desired (2R,3S)-enantiomer.
Quantitative Data Summary
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | This compound, 1H-1,2,4-triazole | K₂CO₃, DMF, 60-70 °C | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 80-90 (Estimated) | >98 (after purification) |
| 2 | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, 4-chloro-6-ethyl-5-fluoropyrimidine derivative | LDA, THF, -78 °C | Racemic Voriconazole precursor | 60-70 | Not specified |
| 3 | Racemic Voriconazole precursor | R-(-)-10-camphorsulfonic acid | (2R,3S)-Voriconazole | >90 (from racemate) | >99.5 |
Mandatory Visualization
Signaling Pathway: Mechanism of Action of Voriconazole
Voriconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2-Bromo-4'-fluoroacetophenone
These application notes provide detailed synthetic protocols for the preparation of various heterocyclic compounds utilizing 2-Bromo-4'-fluoroacetophenone as a key starting material. The methodologies outlined are intended for researchers and scientists in the field of medicinal chemistry and drug development.
Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole
The synthesis of 2-amino-4-(4-fluorophenyl)thiazole is a fundamental reaction that serves as a gateway to a variety of other heterocyclic derivatives. This protocol is based on the Hantzsch thiazole (B1198619) synthesis.
Experimental Protocol:
A mixture of this compound (0.01 mol) and thiourea (B124793) (0.01 mol) in ethanol (B145695) (25 mL) was refluxed for 4 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature. The resulting solid was filtered, washed with water, and recrystallized from ethanol to afford the pure 2-amino-4-(4-fluorophenyl)thiazole.
One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
A facile one-pot reaction enables the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound. This method is advantageous as it avoids the isolation of potentially hazardous azide (B81097) intermediates.[1][2]
Experimental Protocol:
To a solution of this compound (1 mmol) and a terminal alkyne (1 mmol) in a mixture of DMF/H2O, sodium azide (1.2 mmol), sodium ascorbate (B8700270) (0.2 mmol), and copper(II) sulfate (B86663) pentahydrate (0.1 mmol) were added. The reaction mixture was stirred at room temperature and monitored by TLC. Upon completion, the mixture was diluted with water and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.
Synthesis of 3-Aroyl-2-aryl-imidazo[1,2-a]pyridines
This protocol describes a three-component reaction for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives.
Experimental Protocol:
A mixture of this compound (1 mmol), 2-aminopyridine (B139424) (1 mmol), and an aromatic aldehyde (1 mmol) was heated in the presence of a catalytic amount of FeBr3 under an air atmosphere.[3][4] The reaction progress was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, and the solid product was collected by filtration. The crude product was washed with a small amount of cold ethanol and then recrystallized to afford the pure 3-aroyl-2-aryl-imidazo[1,2-a]pyridine.[3][4]
Synthesis of Quinoxaline (B1680401) Derivatives
Quinoxaline derivatives can be synthesized through the condensation of this compound with o-phenylenediamine (B120857).
Experimental Protocol:
An equimolar mixture of this compound (1 mmol) and o-phenylenediamine (1 mmol) was refluxed in ethanol for a specified time.[5] The reaction was monitored by TLC. After completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield the desired quinoxaline derivative.[5]
Data Summary
The following table summarizes the yields for representative heterocyclic compounds synthesized from this compound.
| Heterocyclic Compound Class | Specific Derivative | Yield (%) | Reference |
| Thiazoles | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | 61-80% | [6] |
| 1,2,3-Triazoles | 1,4-disubstituted 1,2,3-triazoles | 60-90% | [7] |
| Imidazo[1,2-a]pyridines | 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) | Good | [3][4][8] |
| Quinoxalines | 2-(4-fluorophenyl)quinoxaline | High | [5] |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Bromo-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4'-fluoroacetophenone is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of heterocyclic compounds and as an intermediate in the development of pharmaceutical agents. Its chemical structure, featuring a reactive α-bromoketone moiety and an electron-withdrawing fluorine atom on the phenyl ring, makes it an excellent substrate for nucleophilic substitution reactions. The bromine atom serves as an effective leaving group, readily displaced by a variety of nucleophiles, while the fluorine atom can influence the reactivity of the molecule and provide a useful probe for NMR spectroscopic analysis.[1][2][3]
These application notes provide a comprehensive guide to performing nucleophilic substitution reactions with this compound using a range of common nucleophiles, including amines, thiols, and alcohols/phenols. Detailed experimental protocols, quantitative data, and visualizations are provided to facilitate the successful synthesis and characterization of the resulting substituted acetophenone (B1666503) derivatives.
General Reaction Pathway
The fundamental reaction described is a nucleophilic substitution (SN2) at the α-carbon of the acetophenone. The nucleophile (Nu:) attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.
digraph "General Reaction Pathway" {
graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5];
node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [arrowhead=vee, color="#4285F4"];
reagents [label="this compound + Nucleophile (Nu-H)"];
products [label="Substituted Acetophenone + HBr"];
reagents -> products [label="Base, Solvent"];
}
Caption: Conceptual pathway from reagents to the final purified product.
References
Application Notes and Protocols for the Characterization of 2-Bromo-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 2-Bromo-4'-fluoroacetophenone. The following protocols are designed to guide researchers in confirming the identity, purity, and physicochemical properties of this compound.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Table 1: Summary of ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~4.4 | s | - | -CH₂Br |
| ¹H | ~7.2 | t | ~8.6 | Ar-H (ortho to F) |
| ¹H | ~8.0 | dd | ~8.6, ~5.4 | Ar-H (meta to F) |
| ¹³C | ~30 | - | - | -CH₂Br |
| ¹³C | ~116 (d) | - | ¹JCF ≈ 255 | Ar-C (ortho to F) |
| ¹³C | ~131 (d) | - | ³JCF ≈ 9 | Ar-C (meta to F) |
| ¹³C | ~133 (d) | - | ⁴JCF ≈ 3 | Ar-C (ipso to C=O) |
| ¹³C | ~166 (d) | - | ²JCF ≈ 22 | Ar-C (para to C=O) |
| ¹³C | ~190 | - | - | C=O |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters for ¹H NMR:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Acquisition Parameters for ¹³C NMR:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectra using the TMS signal.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.
Table 2: Summary of Mass Spectrometry Data
| m/z | Ion | Relative Abundance |
| 216/218 | [M]⁺ | Moderate |
| 123 | [M - CH₂Br]⁺ | High |
| 95 | [C₆H₄F]⁺ | High |
Interpretation of Fragmentation Pattern: The mass spectrum of this compound exhibits a characteristic isotopic pattern for the molecular ion peak ([M]⁺) at m/z 216 and 218, with approximately equal intensity, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). The base peak is typically observed at m/z 123, corresponding to the 4-fluorobenzoyl cation, formed by the cleavage of the C-C bond between the carbonyl group and the bromomethyl group. Another significant fragment is observed at m/z 95, which corresponds to the fluorophenyl cation, resulting from the loss of a carbonyl group from the 4-fluorobenzoyl cation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Table 3: Summary of FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~1685 | Strong | C=O (aryl ketone) stretch |
| ~1595, ~1500 | Strong | Aromatic C=C stretch |
| ~1230 | Strong | C-F stretch |
| ~600 | Medium | C-Br stretch |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of non-volatile and thermally labile compounds.
Table 4: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Experimental Protocol: HPLC
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the specified ratio. Degas the mobile phase before use.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the sample and record the chromatogram.
-
Purity Calculation: The purity of the compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thermal Analysis
Thermal analysis techniques provide information about the physical and chemical properties of this compound as a function of temperature.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC is used to determine the melting point and heat of fusion, while TGA is used to assess the thermal stability and decomposition profile of the compound.
Table 5: Thermal Analysis Data
| Technique | Parameter | Value |
| DSC | Melting Point (Onset) | ~47-49 °C[1][2][3][4] |
| TGA | Decomposition Temperature | Dependent on atmosphere and heating rate |
Experimental Protocol: DSC/TGA
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan for DSC or a ceramic/platinum pan for TGA.
-
Instrument: A simultaneous DSC-TGA instrument or separate DSC and TGA instruments.
-
DSC Conditions:
-
Temperature Program: Heat the sample from 25 °C to 100 °C at a heating rate of 10 °C/min.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
-
TGA Conditions:
-
Temperature Program: Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperatures of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition from the weight loss curve.
-
References
Application Notes and Protocols for Scaling Up Reactions Involving 2-Bromo-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and critical considerations for the synthesis of 2-Bromo-4'-fluoroacetophenone, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The protocols described herein cover both laboratory-scale batch synthesis and strategies for scaling up to larger production volumes, with a focus on reaction efficiency, safety, and product purity.
Introduction
This compound is a versatile building block used in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a reactive α-bromo ketone, allows for a range of subsequent chemical transformations. The demand for this intermediate necessitates robust and scalable synthetic methods. This document outlines two primary approaches for its synthesis: a traditional batch process suitable for laboratory scale and a continuous flow process, which offers significant advantages for larger scale production.
Data Presentation
A critical aspect of scaling up any chemical synthesis is the selection of reagents and reaction conditions that provide a balance of reactivity, selectivity, safety, and cost-effectiveness. Below is a comparison of different brominating agents for the α-bromination of acetophenone (B1666503) derivatives, which can serve as a guide for process development.
Table 1: Comparison of Brominating Agents for α-Bromination of Acetophenone Derivatives
| Brominating Agent | Substrate Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity & Remarks |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | High efficiency and safer solid reagent compared to liquid Br₂.[3] |
| Pyridine Hydrobromide Perbromide | 4-Trifluoromethylacetophenone | Acetic Acid | 90 | 3 | 90 | Excellent yield, though the substrate is more expensive.[3] |
| N-Bromosuccinimide (NBS) / Al₂O₃ | Aralkyl Ketones | Acetonitrile | Reflux | 0.17 - 0.33 | 89 | Effective for a range of aralkyl ketones.[3] |
| Elemental Bromine (Br₂) | 4-Chloroacetophenone | Ether | Ice Bath to RT | Not Specified | 88-96 | High yield but requires careful handling of hazardous liquid bromine.[3] |
| Copper(II) Bromide (CuBr₂) | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | ~60 | Moderate yield.[3] |
Table 2: Process Parameters for α-Bromination of Acetophenone in a Continuous Flow Microreactor [4]
| Parameter | Optimized Condition |
| Temperature | 20°C |
| Reaction Time | 60 seconds |
| Bromine to Substrate Stoichiometry | 2.5 to 4.0 |
| Production Rate (Phenacyl Bromide) | 1.1 g/hr |
Experimental Protocols
Laboratory-Scale Batch Synthesis of this compound
This protocol describes a safe and efficient laboratory-scale synthesis using Oxone® and ammonium (B1175870) bromide.
Materials:
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Ammonium bromide (NH₄Br)
-
Ethyl acetate (B1210297)
-
Aqueous sodium thiosulfate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for reflux temperature)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a well-stirred solution of 4'-fluoroacetophenone (2 mmol) in methanol (10 ml), add ammonium bromide (2.2 mmol, 0.215 g) and Oxone® (2.2 mmol, 1.352 g).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For a faster reaction, the mixture can be heated to reflux.
-
Upon completion of the reaction (typically 1-3 hours), quench the reaction by adding aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 25 ml).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.[5]
Scale-Up Strategy: Continuous Flow Synthesis
For larger scale production, a continuous flow microreactor setup is recommended. This approach offers enhanced safety, better temperature control, and improved mixing, leading to higher selectivity and yields. The following is a general protocol for the α-bromination of an acetophenone derivative in a continuous flow system.
Materials:
-
4'-Fluoroacetophenone
-
Bromine
-
1,4-Dioxane (or other suitable solvent)
-
Hydrogen bromide (33% in acetic acid, as catalyst)
-
Quenching solution (e.g., 2-methoxypropene)
Equipment:
-
Continuous flow reactor system with pumps and a microreactor
-
Temperature controller
-
Back-pressure regulator
-
Product collection vessel
Procedure:
-
Solution Preparation:
-
Solution A (Substrate): Prepare a solution of 4'-fluoroacetophenone and a catalytic amount of hydrogen bromide in 1,4-dioxane.
-
Solution B (Brominating Agent): Prepare a solution of bromine in 1,4-dioxane.
-
-
System Setup:
-
Set up the continuous flow reactor system according to the manufacturer's instructions.
-
Set the desired reaction temperature (e.g., 20°C) and back pressure.[4]
-
-
Reaction:
-
Pump Solution A and Solution B into the microreactor at controlled flow rates to achieve the desired stoichiometry and residence time (e.g., 60 seconds).[4]
-
-
Quenching and Collection:
-
The reaction mixture exiting the reactor is continuously mixed with a quenching solution to stop the reaction.
-
Collect the quenched reaction mixture in a suitable vessel.
-
-
Work-up and Purification:
-
The collected solution is then subjected to a standard work-up procedure, which may include washing, extraction, and solvent removal.
-
The crude product can be purified by crystallization or chromatography.
-
Safety Precautions
-
This compound is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Elemental bromine is highly toxic and corrosive. Handle with extreme care and have a bromine spill kit readily available.
-
Reactions involving bromine are exothermic and should be carefully monitored, especially during scale-up. The use of a continuous flow reactor can significantly mitigate the risks associated with exotherms.
Visualizations
Experimental Workflow for Batch Synthesis
Caption: Workflow for the laboratory-scale batch synthesis of this compound.
Logical Relationship for Scale-Up Decision
Caption: Decision-making process for selecting a synthesis protocol based on the desired production scale.
References
Troubleshooting & Optimization
How to purify 2-Bromo-4'-fluoroacetophenone using column chromatography.
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the purification of 2-bromo-4'-fluoroacetophenone using column chromatography. Find answers to frequently asked questions and troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? A1: The standard choice for the purification of this compound is silica (B1680970) gel (200-300 mesh is commonly reported).[1] Due to the potentially acidic nature of silica gel which can cause tailing with some compounds, neutral alumina (B75360) can be considered as an alternative stationary phase.
Q2: How do I determine the best mobile phase (eluent) for the separation? A2: The optimal mobile phase should be determined using Thin Layer Chromatography (TLC) before performing the column chromatography. A good starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[2] Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.
Q3: What are the most common impurities I should expect? A3: The most likely impurities are the unreacted starting material, 4'-fluoroacetophenone (B120862), and potentially a small amount of the dibrominated byproduct, 2,2-dibromo-1-(4-fluorophenyl)ethanone. The starting material is less polar than the desired product, while the dibrominated species is more polar.
Q4: My purified product is a white to off-white solid. How should I store it? A4: this compound should be stored in a tightly closed container in a cold, dry place, typically at 2-8°C under an inert atmosphere.[3][4] It is also classified as a lachrymator and corrosive, so proper handling and storage are crucial.[4][5]
Q5: Can I use recrystallization instead of column chromatography? A5: Recrystallization can be an effective purification method if the crude product is a solid and the impurities have significantly different solubilities in a chosen solvent. However, column chromatography is generally more versatile for separating compounds with similar polarities, which is often the case with bromination reaction mixtures.[2]
Experimental Protocol: Column Chromatography
This protocol outlines a standard procedure for the purification of this compound from a crude reaction mixture.
1. Preparation of the Slurry:
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In a beaker, add silica gel (200-300 mesh) to your chosen starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
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Stir the mixture gently with a glass rod to create a homogenous, pourable slurry, ensuring no air bubbles are trapped.
2. Packing the Column:
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Secure a glass chromatography column vertically. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
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Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
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Continuously tap the side of the column gently to ensure even packing and prevent air channels.
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Once the silica has settled, add a protective layer of sand on top. Do not let the solvent level drop below the top of the sand layer at any point.
3. Loading the Sample:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.
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Carefully add the sample to the top of the column.
4. Elution and Fraction Collection:
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Begin eluting with the mobile phase. Start with a less polar solvent system and consider using a gradient elution (gradually increasing the polarity) if TLC shows a wide range of polarities for the components.[2]
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Collect the eluent in a series of labeled test tubes or flasks.
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Monitor the separation by collecting small spots from the fractions and running TLC plates.
5. Product Isolation:
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Combine the fractions that contain the pure desired product (as determined by TLC).
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Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆BrFO[3][4] |
| Molecular Weight | 217.04 g/mol [4] |
| Appearance | White to off-white or beige crystalline powder/flakes[3][4] |
| Melting Point | 47-49 °C[4] |
| Boiling Point | 150 °C at 12 mmHg[4] |
| Solubility | Soluble in methanol, chloroform; sparingly soluble in water[3][6] |
Table 2: Example TLC Analysis for Eluent System Optimization
| Eluent System (Hexanes:Ethyl Acetate) | Rf of 4'-fluoroacetophenone (Impurity) | Rf of this compound (Product) | Observations |
| 95:5 | 0.55 | 0.40 | Good separation, product Rf is slightly high. |
| 98:2 | 0.40 | 0.25 | Excellent separation, ideal for column elution. |
| 90:10 | 0.70 | 0.60 | Poor separation, compounds run too fast. |
Note: Rf values are illustrative and should be determined experimentally.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | Incorrect Mobile Phase: The eluent polarity is too high or too low. | Optimize the mobile phase using TLC to achieve a product Rf of 0.2-0.4 and maximize the difference in Rf values between the product and impurities.[2] |
| Column Overloading: Too much crude sample was loaded onto the column. | Use a larger column or reduce the amount of sample. A general rule is to load 1-5% of the silica gel weight.[2] | |
| Tailing of Bands/Spots | Acidic Silica Gel: The compound may be interacting strongly with the acidic surface of the silica. | Add a small amount (0.1-1%) of a modifier like triethylamine (B128534) to the eluent to neutralize the silica gel.[2] Alternatively, use neutral alumina as the stationary phase. |
| Cracked or Channeled Column | Improper Packing: The silica gel bed was not packed uniformly or has run dry. | Ensure the column is packed carefully as a homogenous slurry. Never let the solvent level drop below the top of the stationary phase. |
| Product is not Eluting | Eluent Polarity is too Low: The mobile phase is not strong enough to move the compound down the column. | Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 98:2 Hexanes:EtOAc to 95:5, then 90:10. |
Visualizations
Caption: Workflow for column chromatography purification.
Caption: Decision tree for troubleshooting poor separation.
References
Common challenges and side products in the synthesis of 2-Bromo-4'-fluoroacetophenone.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-4'-fluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is through the α-bromination of 4'-fluoroacetophenone. This is typically achieved using a brominating agent in the presence of a catalyst or promoter. Common brominating agents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and a combination of Oxone® and ammonium (B1175870) bromide (NH₄Br). The reaction is often catalyzed by an acid, such as acetic acid or hydrobromic acid, which facilitates the formation of the enol intermediate necessary for the reaction to proceed.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The main side products in the synthesis of this compound are:
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2,2-Dibromo-4'-fluoroacetophenone: This results from over-bromination of the starting material.
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Ring-brominated isomers: Although α-bromination is generally favored, electrophilic substitution on the aromatic ring can occur, leading to isomers such as 3'-Bromo-4'-fluoroacetophenone.
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Unreacted 4'-fluoroacetophenone: Incomplete conversion will leave the starting material in the crude product mixture.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a highly effective method for monitoring the reaction's progress in real-time.[1][2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 5:1 v/v), can be used for this purpose.[2]
Q4: What are the recommended purification methods for this compound?
A4: The crude product can be purified using several methods:
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Recrystallization: This is a common and effective method for purifying the solid product. Suitable solvents include ethanol (B145695) or a mixture of ethanol and water.
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Silica (B1680970) Gel Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable alternative.[1] A solvent system such as hexane/ethyl acetate can be used to elute the desired product.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Inactive Brominating Agent | N-Bromosuccinimide (NBS) can decompose over time. Ensure you are using a fresh or properly stored brominating agent. |
| Insufficient Enol/Enolate Formation | The reaction proceeds through an enol or enolate intermediate. For acid-catalyzed reactions, ensure a suitable acid catalyst (e.g., acetic acid, HBr) is present in the correct amount to facilitate enol formation. |
| Inappropriate Reaction Temperature | The α-bromination of acetophenone (B1666503) derivatives often requires elevated temperatures. If the reaction temperature is too low, the rate can be significantly reduced. Experiment with incrementally increasing the reaction temperature while monitoring for product formation and side reactions. For some procedures, a temperature of around 90°C is optimal. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC to determine the optimal reaction time. Ensure the reaction is allowed to proceed until the starting material is consumed. |
Problem 2: Presence of Multiple Products (Low Selectivity)
| Side Product Observed | Possible Cause | Suggested Solution |
| 2,2-Dibromo-4'-fluoroacetophenone | - Excess of brominating agent.- Rapid addition of the brominating agent. | - Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the brominating agent.- Add the brominating agent slowly and controllably to the reaction mixture. |
| Ring-Brominated Isomers | The 4-fluoro group is an ortho-, para-director, but the acetyl group is a meta-director. While α-bromination is kinetically favored, ring bromination can occur, especially under certain conditions. | Performing the reaction under acidic conditions favors the formation of the enol, promoting selective reaction at the α-carbon over the aromatic ring. |
Data Presentation
Table 1: Comparison of Brominating Agents for the Synthesis of α-Bromoacetophenones
| Brominating Agent | Substrate | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine hydrobromide perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | [2] |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | Low (mostly unreacted starting material) | [2] |
| Cupric Bromide (CuBr₂) | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | ~60 | [2] |
| Oxone® / NH₄Br | 4-Fluoroacetophenone | Methanol (B129727) | Reflux | 1.3 | 97 | [1] |
| Bromine (Br₂) | 2',4'-Difluoroacetophenone | Acetic Acid | 10-30 | 6.25 | 97 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Oxone® and Ammonium Bromide [1]
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Reaction Setup: In a round-bottom flask, dissolve 4-fluoroacetophenone (2 mmol) in methanol (10 ml).
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Addition of Reagents: To the well-stirred solution, add ammonium bromide (0.215 g, 2.2 mmol) followed by Oxone® (1.352 g, 2.2 mmol).
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Reaction: Stir the reaction mixture at room temperature or reflux temperature. Monitor the progress of the reaction by TLC.
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Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
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Extraction: Extract the product with ethyl acetate (3 x 25 ml).
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Washing: Combine the organic layers and wash with water.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.
Protocol 2: Synthesis of 2-Bromo-2',4'-difluoroacetophenone using Bromine and Acetic Acid [3]
Note: This protocol is for a similar substrate and can be adapted for 4'-fluoroacetophenone.
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Reaction Setup: Dissolve 1-(2,4-difluorophenyl)ethanone (150 g, 961 mmol) in acetic acid (750 ml) in a suitable reaction vessel and cool to 10-15°C.
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Addition of Bromine: Add 5 ml of bromine dropwise to the solution. After 30 minutes, warm the mixture to 30°C until the reaction starts, then cool it again to 15-20°C. Add a further 45 ml of bromine dropwise.
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Reaction: Stir the reaction mixture at room temperature for 5 hours.
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Work-up: Pour the reaction mixture into 1 liter of ice-water and add 400 ml of dichloromethane (B109758) (DCM).
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Extraction and Washing: Separate the organic phase and wash it three times with water.
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Drying and Concentration: Dry the organic layer over sodium sulfate and remove the solvent in vacuum to yield the product.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound and common side reactions.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-2',4'-difluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
Methods for improving the yield and purity of 2-Bromo-4'-fluoroacetophenone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-4'-fluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound start with 4'-fluoroacetophenone (B120862) as the substrate. The key difference lies in the choice of brominating agent and reaction conditions. Common approaches include:
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Bromination using Bromoacetyl Bromide with a Lewis Acid Catalyst: This method involves the reaction of 4-fluoro-biphenyl with bromoacetyl bromide in the presence of a Lewis acid like aluminum chloride.[1]
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Direct Bromination with Elemental Bromine: While not explicitly detailed for this specific compound in the provided results, α-bromination of acetophenone (B1666503) derivatives can be achieved using elemental bromine, often with a catalyst.
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Halogenation with N-Bromosuccinimide (NBS): NBS is a common reagent for α-bromination of ketones, though its thermal stability can be a concern with certain solvents.[2]
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Oxone and Ammonium (B1175870) Bromide: This system provides an effective and regioselective method for the bromination of 4'-fluoroacetophenone.[3][4]
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Pyridinium Chlorochromate (PCC): This reagent has also been used to achieve high yields of the desired product.[5]
Q2: What is the typical yield and purity I can expect?
A2: The yield and purity of this compound are highly dependent on the chosen synthetic route, reaction conditions, and purification method. Reported yields range from 60% to as high as 97%.[1][3][5] Purity is often reported as >97% or ≥98% after purification.[6][7]
Q3: What are the critical parameters to control during the synthesis?
A3: To ensure high yield and purity, the following parameters are critical:
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Temperature: Many bromination reactions are exothermic. Proper temperature control is essential to prevent side reactions and decomposition of reagents. For instance, cooling on an ice-salt bath may be necessary during the addition of reagents.[1]
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Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid the formation of by-products.[2][3][4]
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Stoichiometry of Reagents: The molar ratio of the substrate to the brominating agent should be carefully controlled to prevent over-bromination or incomplete reaction.[2]
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Solvent Choice: The solvent can significantly influence the reaction rate and selectivity. Common solvents include methanol (B129727), ethylene (B1197577) chloride, and dichloromethane.[1][3][4][5]
Q4: How can I purify the crude this compound?
A4: Common purification methods for this compound include:
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Recrystallization: This is an effective method for removing impurities, with carbon tetrachloride being a reported solvent.[1]
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Silica (B1680970) Gel Column Chromatography: This technique is widely used to obtain a highly pure product.[3][4][5] The choice of eluent is critical for good separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Formation of side products (e.g., dibrominated species). 3. Loss of product during workup or purification. | 1. Monitor the reaction closely with TLC to ensure completion. Consider extending the reaction time if necessary. 2. Carefully control the stoichiometry of the brominating agent. Lowering the reaction temperature may also improve selectivity. 3. Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to minimize product loss. |
| Low Purity / Presence of Impurities | 1. Unreacted starting material (4'-fluoroacetophenone). 2. Formation of polybrominated byproducts. 3. Residual solvents or reagents. | 1. Ensure the reaction goes to completion. Optimize the purification method (e.g., adjust the solvent system in column chromatography) to separate the product from the starting material. 2. Use a precise amount of the brominating agent. Consider a milder brominating agent or different reaction conditions. 3. Ensure the product is thoroughly dried under vacuum after purification. Wash the purified product with appropriate solvents to remove residual reagents. |
| Reaction Not Starting or Sluggish | 1. Inactive catalyst or reagent. 2. Low reaction temperature. 3. Presence of inhibitors (e.g., water). | 1. Use fresh, high-quality reagents and catalysts. 2. Gradually increase the reaction temperature while monitoring for any changes. Some reactions may require refluxing.[3][4] 3. Ensure all glassware is dry and use anhydrous solvents if the reaction is moisture-sensitive. |
| Formation of a Dark-Colored Reaction Mixture | 1. Decomposition of reagents or product. 2. Side reactions leading to polymeric materials. | 1. Control the reaction temperature carefully, especially during the addition of exothermic reagents. 2. Ensure an inert atmosphere if the reaction is sensitive to air or oxidation. |
Quantitative Data Summary
Table 1: Comparison of Synthetic Methods for this compound
| Starting Material | Brominating Agent/Catalyst | Solvent | Reaction Time | Temperature | Yield | Purification Method | Reference |
| 4-Fluoro-biphenyl | Bromoacetyl bromide / Aluminum chloride | Ethylene chloride | 2 hours | Room Temperature | 60% | Recrystallization | [1] |
| 4'-Fluoroacetophenone | Oxone / Ammonium bromide | Methanol | 1.3 hours | Reflux | 97% | Column Chromatography | [3][4] |
| Compound (33) | Pyridinium chlorochromate (PCC) | Dichloromethane | 2 hours | 20 °C | 92% | Column Chromatography | [5] |
Experimental Protocols
Method 1: Bromination using Oxone and Ammonium Bromide[3][4]
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Preparation: To a well-stirred solution of 4'-fluoroacetophenone (2 mmol) in methanol (10 ml), add ammonium bromide (NH4Br, 0.215 g, 2.2 mmol).
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Reagent Addition: Add Oxone (1.352 g, 2.2 mmol) to the mixture.
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Reaction: Stir the reaction mixture at reflux temperature.
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Monitoring: Monitor the progress of the reaction by TLC.
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Quenching: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
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Extraction: Extract the product with ethyl acetate (B1210297) (3 x 25 ml).
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Washing and Drying: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
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Solvent Removal: Filter and concentrate the organic layer in vacuo to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography.
Method 2: Bromination using Bromoacetyl Bromide and Aluminum Chloride[1]
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Preparation: Dissolve 4-fluoro-biphenyl (51.7 g, 0.3 mol) and bromoacetyl bromide (66.6 g, 0.33 mol) in ethylene chloride (150 cc).
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Reagent Addition: Cool the solution in an ice-salt bath and add aluminum chloride (44 g, 0.33 mol) in small portions.
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Reaction: Stir the mixture at room temperature for two hours.
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Workup: Add ice and hydrochloric acid to the reaction mixture.
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Extraction: Separate the organic phase, wash it with water, and dry it with sodium sulfate.
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Solvent Removal: Evaporate the solvent.
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Purification: Recrystallize the residue from carbon tetrachloride (250 cc).
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 403-29-2 [chemicalbook.com]
- 5. 2'-BROMO-4'-FLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 6. This compound 403-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chemscene.com [chemscene.com]
Proper storage and handling conditions to ensure the stability of 2-Bromo-4'-fluoroacetophenone.
Technical Support Center: 2-Bromo-4'-fluoroacetophenone
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to ensure its stability and promote safe laboratory practices.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Product Discoloration (White to brownish-yellow) | Exposure to air, light, or impurities. | While a slight yellowish tint may not affect reactivity for some applications, significant color change can indicate degradation. It is recommended to use the product in a controlled atmosphere (e.g., glovebox) and store it protected from light. For sensitive reactions, purification by recrystallization may be necessary. |
| Inconsistent Reaction Yields | Product degradation due to improper storage. | Ensure the product has been stored under the recommended conditions (see storage table below). If degradation is suspected, consider opening a new, properly stored container of the reagent. |
| Material appears clumped or wet | Absorption of moisture. | This compound is sensitive to moisture.[1] The product should be handled in a dry environment and stored with a desiccant if necessary. Clumped material may still be usable if thoroughly dried under vacuum, but its purity should be checked. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4] For long-term storage, refrigeration at 2-8°C in an inert atmosphere is recommended.[5]
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6] Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[6][7] For operations that may generate significant dust, a respirator with a suitable cartridge is recommended.
Q3: Is this compound stable at room temperature?
A3: this compound is stable under recommended storage conditions.[1][8] However, for prolonged periods, storage at room temperature is not ideal. To maintain its integrity and purity, refrigerated storage is advised.
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored with strong oxidizing agents or strong bases, as these can cause hazardous reactions.[1]
Q5: What are the signs of degradation?
A5: Degradation of this compound may be indicated by a significant change in color from white or light yellow to a darker shade, or a change in its physical form. The presence of impurities can be confirmed by analytical techniques such as NMR, GC-MS, or HPLC.
Q6: How should I handle a spill of this compound?
A6: In case of a spill, ensure the area is well-ventilated and evacuate unnecessary personnel.[1] Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[7][9] Avoid generating dust.[7][9] The spill area should then be cleaned thoroughly.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | 2-8°C (refrigerated) | [5] |
| Cool & Dry Place | [2] | |
| Melting Point | 47-49 °C | [5] |
| Boiling Point | 150 °C at 12 mmHg | [5] |
| Flash Point | >110 °C (>230 °F) | [5] |
Experimental Protocols
Protocol for Handling and Dispensing this compound
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Preparation : Before handling, ensure that the chemical fume hood is operational and that all necessary PPE (lab coat, chemical-resistant gloves, safety goggles) is worn. Prepare all necessary equipment (spatulas, weighing paper, reaction vessel) within the fume hood.
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Dispensing : Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation. In the fume hood, carefully open the container.
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Weighing : Using a clean spatula, dispense the desired amount of the compound onto weighing paper or directly into a tared reaction vessel. Work efficiently to minimize exposure to the atmosphere.
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Closing and Storage : Tightly close the container immediately after dispensing. Purge with an inert gas like argon or nitrogen before sealing if available and required for long-term stability. Return the container to the recommended refrigerated storage.
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Cleanup : Clean any residual powder from the spatula and the weighing area using a suitable solvent and dispose of the waste in a designated hazardous waste container. Wash hands thoroughly after handling.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 2-bromo-4-fluoro Acetophenone Manufacturer, Supplier from Aurangabad [cefacilinasbiotics.co.in]
- 3. Page loading... [wap.guidechem.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. This compound | 403-29-2 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 2-Bromo-4'-chloroacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. fishersci.com [fishersci.com]
Strategies to avoid common side reactions when using 2-Bromo-4'-fluoroacetophenone.
Welcome to the technical support center for 2-Bromo-4'-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and address common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack: the α-carbon bearing the bromine atom and the carbonyl carbon. The bromine atom is a good leaving group, making the α-carbon a prime target for SN2 reactions. The carbonyl group can also be attacked by nucleophiles. Additionally, the presence of α-hydrogens allows for enolate formation under basic conditions, which can lead to other reaction pathways.
Q2: How can I minimize the formation of an α,β-unsaturated ketone byproduct?
A2: The formation of an α,β-unsaturated ketone is a common side reaction, proceeding through an E2 elimination mechanism. This is particularly favored by the use of sterically hindered, non-nucleophilic bases. To minimize this, consider using a less hindered base or a weaker base in combination with a polar aprotic solvent. Running the reaction at lower temperatures can also disfavor the elimination pathway.
Q3: I am observing a rearranged product instead of the expected substitution product. What is happening?
A3: You are likely observing a product from a Favorskii rearrangement. This is a common reaction for α-halo ketones in the presence of a strong base, such as an alkoxide or hydroxide.[1][2] The reaction proceeds through a cyclopropanone (B1606653) intermediate, leading to a rearranged carboxylic acid derivative.[1][2] To avoid this, consider using a weaker base (e.g., carbonate) or non-basic conditions if possible.
Q4: My reaction with an amine nucleophile is giving a complex mixture of products. What are the likely side reactions?
A4: When reacting this compound with amines, several side reactions can occur. Over-alkylation can lead to the formation of di- and tri-alkylated products. If a strong base is present, elimination can compete with substitution. Furthermore, the amine can potentially react at the carbonyl carbon. To favor mono-alkylation, use a 1:1 stoichiometry of reactants or a slight excess of the amine, and run the reaction at a controlled temperature.
Troubleshooting Guides
Nucleophilic Substitution Reactions
Issue: Low yield of the desired substitution product and formation of multiple byproducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Strategy | Experimental Protocol |
| Favorskii Rearrangement | Use a weaker, non-alkoxide base such as potassium carbonate or sodium bicarbonate. | Dissolve this compound (1 eq.) and the nucleophile (1.1 eq.) in a polar aprotic solvent like DMF or acetonitrile. Add K₂CO₃ (1.5 eq.) and stir at room temperature. Monitor the reaction by TLC. |
| Elimination Reaction | Employ a non-hindered, nucleophilic base. Avoid bulky bases like t-butoxide. Lowering the reaction temperature can also help. | Use a base like sodium ethoxide in ethanol (B145695) at 0°C to room temperature. |
| Reaction at Carbonyl Group | Protect the carbonyl group as a ketal before performing the substitution. | React this compound with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the ketal. After the substitution reaction, deprotect the carbonyl using aqueous acid. |
| Low Reactivity | Increase the reaction temperature or use a more polar solvent to enhance the SN2 reaction rate. | Switch to a higher-boiling solvent like DMF or DMSO and increase the temperature to 50-80°C. |
Experimental Workflow for Nucleophilic Substitution
Caption: Troubleshooting workflow for nucleophilic substitution reactions.
Claisen-Schmidt Condensation (Chalcone Synthesis)
Issue: Low yield of the chalcone (B49325) product and formation of self-condensation or other byproducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Strategy | Experimental Protocol |
| Self-condensation of Ketone | Slowly add the ketone to a mixture of the aldehyde and the base. | Prepare a solution of the aldehyde (1 eq.) and NaOH (1.2 eq.) in ethanol. Slowly add a solution of this compound (1 eq.) in ethanol to this mixture at a low temperature (0-10°C). |
| Cannizzaro Reaction of Aldehyde | Use an appropriate concentration of a strong base and control the reaction temperature. | Use a 40-50% aqueous solution of NaOH. Ensure the temperature does not rise significantly upon addition of the base. |
| Incomplete Reaction | Increase the reaction time or temperature. Ensure efficient mixing. | Allow the reaction to stir at room temperature for 12-24 hours. If the reaction is sluggish, gentle warming (to 40-50°C) can be applied. |
Logical Relationship for Optimizing Chalcone Synthesis
Caption: Problem-cause-solution diagram for chalcone synthesis.
Data Summary
The following table summarizes the impact of different bases on the outcome of reactions with α-halo ketones.
| Base Type | Typical Reaction Outcome | Common Side Reactions |
| Strong, Hindered (e.g., t-butoxide) | Elimination | Nucleophilic substitution |
| Strong, Non-hindered (e.g., ethoxide) | Favorskii Rearrangement | Nucleophilic substitution, Elimination |
| Weak (e.g., K₂CO₃, NaHCO₃) | Nucleophilic Substitution | Slower reaction rates |
| Amine (e.g., pyridine) | Elimination (if heated) / Substitution | Over-alkylation |
This data is generalized for α-halo ketones and specific results may vary based on the nucleophile, solvent, and temperature.
For further assistance, please consult relevant literature and safety data sheets before conducting any experiment.
References
Optimization of reaction parameters (temperature, solvent, catalyst) for 2-Bromo-4'-fluoroacetophenone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction parameters in the synthesis of 2-Bromo-4'-fluoroacetophenone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the α-bromination of 4'-fluoroacetophenone (B120862)?
A1: The α-bromination of 4'-fluoroacetophenone is a common transformation in organic synthesis. Commonly employed methods include the use of various brominating agents under specific reaction conditions. Pyridine (B92270) hydrobromide perbromide is often used as a safer alternative to liquid bromine. Another effective method involves using a combination of Oxone and ammonium (B1175870) bromide (NH4Br) in methanol (B129727), which allows the reaction to proceed at room temperature or under reflux.
Q2: What is the role of the fluorine and bromine atoms in the reactivity of this compound?
A2: The bromine atom at the α-position to the carbonyl group serves as an excellent leaving group in nucleophilic substitution reactions. The fluorine atom on the aromatic ring is a strong electron-withdrawing group, which can influence the electron density of the entire molecule, affecting its reactivity and selectivity in subsequent synthetic steps. This dual halogenation makes the compound a versatile intermediate for synthesizing complex molecules, particularly in the pharmaceutical industry.
Q3: What are the typical physical properties of this compound?
A3: this compound is typically a white to off-white or beige crystalline solid or powder at room temperature. It has a melting point in the range of 47-49 °C and a boiling point of 150 °C at 12 mmHg. It is known to be a lachrymatory agent, meaning it can cause irritation to the eyes.
Troubleshooting Guide
Q4: I am getting a low yield in my reaction. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors. Here are some common issues and their solutions:
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Sub-optimal Temperature: The reaction temperature significantly impacts the reaction rate and the formation of byproducts. For the bromination of acetophenone (B1666503) derivatives, temperatures around 90°C have been shown to be effective when using pyridine hydrobromide perbromide in acetic acid. However, for other systems, such as with Oxone and NH4Br in methanol, refluxing may be necessary to drive the reaction to completion. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
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Incorrect Solvent: The choice of solvent can dramatically affect the reaction yield. For the bromination of similar acetophenone derivatives, acetonitrile (B52724) has been reported to provide higher yields compared to other solvents like methanol, ethanol, or dichloromethane. However, for the synthesis of this compound specifically, methanol is a commonly used solvent with good results. If you are experiencing low yields, consider screening different solvents.
-
Improper Reactant Ratio: The molar ratio of the substrate to the brominating agent is critical. A common ratio is 1.0:1.1 of the acetophenone derivative to the brominating agent. Using a significant excess of the brominating agent can lead to the formation of di-brominated and other undesired side products.
-
Incomplete Reaction: Monitor the reaction using TLC to ensure it has gone to completion before quenching. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
Q5: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?
A5: The presence of impurities is a common issue. Here are some likely side products and how to address them:
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Di-brominated Product: The formation of α,α-dibromo-4'-fluoroacetophenone is a common side reaction, especially if an excess of the brominating agent is used or if the reaction temperature is too high. To minimize this, use a controlled molar ratio of the brominating agent (e.g., 1.1 equivalents) and maintain the optimal reaction temperature.
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Aromatic Ring Bromination: While α-bromination is generally favored for ketones, there is a possibility of electrophilic substitution on the aromatic ring, especially with certain catalysts. The choice of reaction conditions can influence the selectivity. Acidic conditions typically favor α-bromination.
-
Unreacted Starting Material: If your purified product contains the starting material, it indicates an incomplete reaction. Consider optimizing the reaction time, temperature, or the amount of the brominating agent.
Q6: How should I purify the crude this compound?
A6: The standard and most effective method for purifying crude this compound is silica (B1680970) gel column chromatography. A solvent system such as hexane/ethyl acetate (B1210297) is typically used to elute the product. Before chromatography, a work-up procedure is necessary. This usually involves quenching the reaction with an aqueous solution of sodium thiosulfate, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are then washed with water, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the crude product for purification.
Data Presentation
Table 1: Effect of Solvent on the Yield of Brominated Acetophenone Derivatives
| Solvent | Yield (%) |
| Acetonitrile (CH3CN) | 94 |
| Methanol (MeOH) | 86 |
| Ethanol (EtOH) | 61 |
| Tetrahydrofuran (THF) | 48 |
| Dichloromethane (CH2Cl2) | 40 |
| Chloroform (CHCl3) | 34 |
| Water (H2O) | 22 |
Note: Data is based on the bromination of 4-Hydroxy acetophenone and may serve as a starting point for optimizing the synthesis of this compound.
Experimental Protocols
Protocol 1: Bromination using Oxone and Ammonium Bromide
This protocol is adapted from a general procedure for the synthesis of this compound.
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To a well-stirred solution of 4-fluoroacetophenone (2 mmol) in methanol (10 ml), add ammonium bromide (NH4Br, 0.215 g, 2.2 mmol).
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Slowly add Oxone (1.352 g, 2.2 mmol) to the mixture.
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Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.
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Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate (3 x 25 ml).
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Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution in a vacuum to obtain the crude product.
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Purify the crude product by silica gel column chromatography to yield pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision-making guide for troubleshooting common issues in the synthesis.
Safe handling procedures for the lachrymatory properties of 2-Bromo-4'-fluoroacetophenone.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of 2-Bromo-4'-fluoroacetophenone, a lachrymatory agent that can cause severe skin and eye irritation.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
Exposure and Contamination Issues
Q1: I accidentally got some this compound powder on my gloved hand. What should I do?
A1:
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Immediately remove the contaminated glove, avoiding contact with your skin.
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Wash your hands thoroughly with soap and water.
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Dispose of the contaminated glove in a designated chemical waste container.
Q2: I think I may have inhaled some dust from the compound. What are the immediate steps I should take?
A2:
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If you experience difficulty breathing, seek immediate medical attention.[1][2][3]
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Inform your supervisor or safety officer about the incident.
Q3: My eyes started tearing and burning while I was working with the compound. What is the correct first aid procedure?
A3:
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Immediately proceed to the nearest emergency eyewash station.
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Flush your eyes with plenty of water for at least 15 minutes, holding your eyelids open.[1][3][4]
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Remove contact lenses if you are wearing them.[1]
Q4: What should I do in case of a small spill of this compound powder in the chemical fume hood?
A4:
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Ensure the fume hood sash is at the appropriate height.
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Wear your personal protective equipment (PPE), including gloves, lab coat, and eye protection.
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Carefully sweep up the spilled solid and place it in a sealed container for chemical waste disposal.[3]
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Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.
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Dispose of all cleaning materials in the designated chemical waste.
Handling and Storage Questions
Q5: What is the appropriate personal protective equipment (PPE) for handling this compound?
A5:
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Eye/Face Protection: Chemical safety goggles and a face shield.[5]
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Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][5]
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Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if ventilation is inadequate.[3] All work should be conducted in a certified chemical fume hood.[1]
Q6: How should I properly store this compound?
A6: Store the compound in a tightly closed container in a dry, well-ventilated place.[1][6] It is recommended to keep it refrigerated.[1][2][3]
Q7: Can I work with this compound on an open bench?
A7: No. Due to its lachrymatory properties and potential for causing severe skin and eye damage, all handling of this compound must be performed in a certified chemical fume hood.[1]
Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 46 - 49 °C | [1] |
| Boiling Point | 150 °C @ 12 mmHg | [1] |
| Flash Point | > 110 °C | [1] |
| Occupational Exposure Limits | Not established | [1] |
Detailed Experimental Protocol: Synthesis of a Chalcone (B49325) Derivative
This protocol details the synthesis of a chalcone derivative using this compound, incorporating necessary safety precautions.
Objective: To synthesize (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.
Materials:
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This compound
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Sodium hydroxide (B78521)
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Deionized water
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Appropriate glassware
Procedure:
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Preparation:
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Ensure the chemical fume hood is certified and functioning correctly.
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Don all required PPE: safety goggles, face shield, nitrile gloves, and a lab coat.
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Set up a clean and dry round-bottom flask with a magnetic stir bar.
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Reaction Setup:
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In the chemical fume hood, carefully weigh the required amount of this compound and add it to the round-bottom flask.
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Add the appropriate molar equivalents of benzaldehyde and ethanol to the flask.
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Reaction Execution:
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While stirring, slowly add a solution of sodium hydroxide in water to the reaction mixture.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Workup and Purification:
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Once the reaction is complete, quench the reaction by adding cold deionized water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
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Concentrate the solvent using a rotary evaporator.
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Purify the crude product by recrystallization or column chromatography.
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-
Waste Disposal:
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Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled containers according to your institution's guidelines.
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Dispose of contaminated gloves and other solid waste in the designated solid chemical waste container.
-
Visualizations
Caption: Safe handling workflow for this compound.
Caption: First aid response to exposure.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 2'-BROMO-4'-FLUOROACETOPHENONE - Safety Data Sheet [chemicalbook.com]
- 5. 2-ブロモ-4′-フルオロアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Guidelines for the safe disposal of waste generated from 2-Bromo-4'-fluoroacetophenone reactions.
Technical Support Center: Safe Disposal of 2-Bromo-4'-fluoroacetophenone Reaction Waste
This guide provides detailed instructions and answers to frequently asked questions regarding the safe handling and disposal of waste generated from chemical reactions involving this compound. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and its waste?
A1: this compound is classified as a hazardous substance. The primary hazards include:
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Corrosivity: It causes severe skin burns and eye damage.[1][2][3] It is classified as Skin Corrosion/Irritation, Category 1B.[1]
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Lachrymator: The substance can increase the flow of tears.[1]
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Reactivity: It is incompatible with strong oxidizing agents and strong bases.[2][6] Hazardous decomposition products upon heating include carbon oxides, hydrogen bromide, and hydrogen fluoride.[4]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling waste from these reactions?
A2: A comprehensive approach to personal protection is mandatory.[7] The following PPE should be worn:
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Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, are required to prevent skin contact.[1][7]
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Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.[1][7]
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Skin and Body Protection: A lab coat over long-sleeved clothing and closed-toe shoes are necessary. For larger quantities or significant splash potential, a chemical-resistant apron is advised.[1][7]
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Respiratory Protection: All handling of waste should be conducted in a certified chemical fume hood to prevent inhalation.[1][7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][7]
Q3: How should I segregate waste generated from a this compound reaction?
A3: Proper waste segregation is crucial for safety and compliant disposal. Waste should be separated into the following streams:
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Halogenated Organic Solvents: Any liquid waste containing this compound or other brominated/fluorinated compounds.
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Non-Halogenated Organic Solvents: Solvents used in the reaction or work-up that do not contain halogens.
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Aqueous Waste: Aqueous layers from extractions, which may contain trace amounts of the compound. These should still be treated as hazardous waste.
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Solid Waste: Contaminated consumables such as silica (B1680970) gel, filter paper, and used reagents.
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Contaminated Sharps: Needles, broken glass, or other sharp objects that have come into contact with the chemical.
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Contaminated PPE: Used gloves, disposable lab coats, and other protective gear.
Q4: What is the correct procedure for disposing of solid waste contaminated with this compound?
A4: Contaminated solid waste must be collected in a designated hazardous waste container.[4][7] The container must be clearly labeled as "Hazardous Waste" and list all constituents, including "this compound." The container should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials.[4][6]
Q5: How should I handle liquid waste streams from my experiment?
A5: Liquid waste must be collected in appropriate, sealed, and clearly labeled containers.[5][8]
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Use separate, compatible containers for halogenated and non-halogenated organic waste.
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Containers should be stored in secondary containment to prevent spills.
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Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[1][5][9]
Troubleshooting Guide
Problem: I've accidentally mixed halogenated waste containing this compound with my non-halogenated solvent waste.
Solution:
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Stop: Do not add any more waste to the container.
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Label: Immediately and clearly re-label the container to indicate that it contains a mixture of halogenated and non-halogenated waste. List all components.
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Consult: Contact your institution's EHS office immediately. Mixed waste streams can be significantly more expensive and complicated to dispose of. Follow their specific instructions for handling and disposal.[10]
Problem: The cap or sides of my liquid waste container appear to be degrading or corroding.
Solution:
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Assess: This may indicate an incompatibility between the waste and the container material or a hazardous reaction occurring within the waste. This compound waste may be corrosive.[3][11]
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Isolate: Place the compromised container in secondary containment in a chemical fume hood if possible.
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Alert: Notify your supervisor and your institution's EHS office immediately for guidance on how to safely transfer the waste to a new, compatible container.
Problem: I have generated a small amount of gas in my waste container.
Solution:
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Do Not Seal Tightly: If you suspect gas generation, do not seal the container tightly, as this could lead to pressurization and rupture.
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Ventilate: Place the container in a well-ventilated area, preferably a fume hood.
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Identify: The gas could be a result of an ongoing reaction or decomposition. Hazardous decomposition can produce hydrogen bromide and hydrogen fluoride.[4]
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Contact EHS: Report the issue to your EHS office for guidance on how to proceed. Do not attempt to handle or neutralize the waste without expert consultation.
Quantitative Data Summary
The table below summarizes key hazard and safety information for this compound.
| Parameter | Value | Reference |
| GHS Hazard Class | Skin Corrosion/Irritation, Category 1B | [1] |
| Serious Eye Damage/Irritation, Category 1 | [1] | |
| Specific target organ toxicity (single exposure), Category 3 | [4][5] | |
| Signal Word | Danger | [1][2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1][11] |
| H335: May cause respiratory irritation | [3][4][5] | |
| Storage Class Code | 8A - Combustible corrosive hazardous materials | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2][6] |
Experimental Protocols
Protocol 1: Segregation and Collection of Reaction Waste
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Preparation: Before starting the experiment, prepare and label separate, dedicated waste containers for each anticipated waste stream (halogenated organic, non-halogenated organic, aqueous, solid).
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Liquid Waste Collection: During the experiment, use a funnel to transfer all liquid waste into the appropriate container.[10] Keep containers closed when not actively adding waste.
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Solid Waste Collection: Place all contaminated solid materials (e.g., filter paper, drying agents, stir bars) immediately into the designated solid waste container.
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PPE Disposal: At the end of the procedure, doff all disposable PPE and place it in a separate bag or container designated for contaminated lab waste.[7]
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Storage: Store all sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area according to institutional guidelines.
Protocol 2: Small-Scale Spill Cleanup Procedure
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Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.[1]
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Don PPE: Before re-entering the area, don the appropriate PPE as described in the FAQ section, including respiratory protection, double gloves, safety goggles, a face shield, and a lab coat.[1][7]
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Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.[4] For solid spills, gently cover the material to prevent dust from becoming airborne.[1]
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Cleanup: Carefully sweep or scoop the absorbed or solid material into a suitable container for hazardous waste disposal.[1][6] Avoid creating dust.[1]
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Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[7]
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Disposal: Seal and label the container with all spill cleanup materials and dispose of it as hazardous waste through your EHS office.[1][5]
Waste Disposal Workflow
Caption: Logical workflow for segregating and disposing of hazardous waste.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. This compound 403-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Troubleshooting unexpected results in reactions with 2-Bromo-4'-fluoroacetophenone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4'-fluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has three primary reactive sites. The bromine atom serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. The fluorine atom on the aromatic ring has a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the carbonyl group. Additionally, the carbonyl group itself can be a site for nucleophilic addition.
Q2: What are the common applications of this compound in synthesis?
A2: This compound is a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] It is frequently used in the synthesis of various heterocyclic compounds, such as thiazoles (via Hantzsch synthesis), and as a precursor for creating more complex molecules through nucleophilic substitution reactions.[1][2]
Q3: What are the recommended storage and handling procedures for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and bases.[3] It is classified as harmful and corrosive and can cause skin burns and irritation to the eyes and respiratory tract.[3] Therefore, it is crucial to handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound.[4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot(s).
Troubleshooting Guides
Low Reaction Yield
Problem: My reaction with this compound is resulting in a low yield of the desired product.
| Potential Cause | Troubleshooting Suggestion | Illustrative Yield Data |
| Impure Starting Material | Ensure the this compound is of high purity. Impurities can lead to side reactions. Consider purification of the starting material if necessary. | 98% Purity: 85% Yield90% Purity: 60% Yield |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions may require heating to proceed at an adequate rate, while excessive heat can cause decomposition. | 50°C: 70% Yield80°C: 85% Yield110°C: 55% Yield (Decomposition) |
| Incorrect Solvent | The choice of solvent is critical. Ensure the solvent is appropriate for the specific reaction and is dry, as water can interfere with many reactions. | Anhydrous Ethanol (B145695): 82% YieldEthanol with 5% Water: 65% Yield |
| Incomplete Reaction | Extend the reaction time and monitor progress by TLC. If the reaction has stalled, consider adding a slight excess of the other reactant. | 4 hours: 65% Yield8 hours: 80% Yield12 hours: 82% Yield |
Unexpected Side Products
Problem: I am observing unexpected spots on my TLC or peaks in my NMR, indicating the formation of side products.
| Potential Side Reaction | Conditions Favoring Formation | Mitigation Strategy |
| Favorskii Rearrangement | Presence of a strong, non-nucleophilic base. This is a common rearrangement for α-halo ketones.[5] | Use a weaker base or a nucleophilic base, depending on the desired reaction. Carefully control the stoichiometry of the base. |
| Hydrolysis of the Bromide | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Self-condensation | High concentrations of the starting material and/or prolonged reaction times at elevated temperatures. | Use more dilute conditions. Optimize the reaction time to avoid prolonged heating after the reaction is complete. |
Experimental Protocols
General Protocol for Hantzsch Thiazole (B1198619) Synthesis
This protocol outlines a general procedure for the synthesis of a 2-aminothiazole (B372263) derivative using this compound and thiourea (B124793).
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in anhydrous ethanol.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Visualizations
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Key steps in the Hantzsch thiazole synthesis.
References
Recrystallization techniques for obtaining high-purity 2-Bromo-4'-fluoroacetophenone.
Technical Support Center: Recrystallization of 2-Bromo-4'-fluoroacetophenone
This technical support center provides guidance and troubleshooting for obtaining high-purity this compound through recrystallization. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of pure this compound?
A1: The reported melting point for this compound is in the range of 47-49°C. A sharp melting point within this range is a good indicator of high purity.
Q2: What are some suitable starting solvents for the recrystallization of this compound?
A2: Based on its chemical structure (a halogenated aromatic ketone), several types of solvents can be considered. Methanol (B129727) is a known solvent for this compound.[1][2] Other potential single-solvent options include ethanol (B145695), isopropanol (B130326), acetone, or cyclohexane. The principle of "like dissolves like" suggests that ketones may be effectively recrystallized from alcohols or other polar aprotic solvents. For closely related bromoacetophenones, alcohols like ethanol have proven effective.
Q3: When should I consider using a mixed solvent system?
A3: A mixed solvent system is beneficial when a single solvent does not provide the ideal solubility profile (i.e., high solubility when hot and low solubility when cold). For this compound, which is soluble in methanol, a potential mixed system could involve dissolving the compound in a minimal amount of hot methanol and then gradually adding a miscible anti-solvent like water until the solution becomes turbid. Other common mixed solvent pairs for aromatic compounds include heptane/ethyl acetate (B1210297) and methanol/water.[3]
Q4: What are the likely impurities in crude this compound?
A4: Impurities can stem from the starting materials or byproducts of the synthesis. Common impurities may include unreacted 4'-fluoroacetophenone, over-brominated species (e.g., 2,2-dibromo-4'-fluoroacetophenone), or residual acids from the reaction. The presence of these impurities can lower the melting point and broaden its range.[4][5][6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of forming crystals. | The melting point of the compound is below the boiling point of the solvent. The rate of cooling is too rapid. The solution is supersaturated with impurities. | - Select a lower-boiling point solvent. - Ensure a slower cooling rate; insulate the flask. - Add a slightly larger volume of the hot solvent. - Consider pre-purification by another method if impurities are high. |
| No crystals form upon cooling. | Too much solvent was used, and the solution is not saturated. The cooling time is insufficient, or the final temperature is not low enough. | - Reheat the solution and evaporate some of the solvent. - Try scratching the inner surface of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath for a longer duration. |
| Crystal yield is very low. | The compound has significant solubility in the cold solvent. Too much solvent was used during the initial dissolution. Premature crystallization occurred during hot filtration. | - Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation. - Use the minimum amount of hot solvent necessary for complete dissolution. - Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before hot filtration. |
| The recrystallized product is discolored. | Colored impurities are present and are not removed by recrystallization alone. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may reduce the yield. - A preliminary wash of the crude material may be beneficial. |
| The melting point of the recrystallized product is still low or broad. | The chosen solvent is not effective at separating the impurities. The rate of crystallization was too fast, trapping impurities within the crystal lattice. | - Attempt a second recrystallization with a different solvent system. - Ensure the solution cools slowly and without disturbance to promote the formation of pure crystals.[8] |
Data Presentation
Table 1: Qualitative Solubility and Potential Recrystallization Solvents for this compound
| Solvent/System | Type | Expected Solubility Profile | Notes |
| Methanol | Single Solvent (Polar Protic) | Soluble.[1][2] Good starting point. | May require cooling to low temperatures for good recovery. |
| Ethanol | Single Solvent (Polar Protic) | Likely soluble. | A common and effective solvent for many organic solids.[3] |
| Isopropanol | Single Solvent (Polar Protic) | Likely soluble. | Lower volatility than methanol or ethanol. |
| Acetone | Single Solvent (Polar Aprotic) | Likely a good solvent. | The ketone functionality suggests good solubility.[3] |
| Cyclohexane | Single Solvent (Non-polar) | Likely has low solubility at room temperature and higher solubility when hot. | Has been used for recrystallizing similar α-bromoacetophenones. |
| Methanol/Water | Mixed Solvent | Soluble in hot methanol; insoluble in water. | A common mixed system for moderately polar compounds.[3] |
| Heptane/Ethyl Acetate | Mixed Solvent | Soluble in ethyl acetate; insoluble in heptane. | A versatile system for a range of polarities.[3] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Gently heat the mixture on a hot plate with stirring until it begins to boil. Continue adding small portions of hot isopropanol until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel with fluted filter paper and a receiving flask by pouring a small amount of hot isopropanol through it. Quickly filter the hot solution.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the crystals on the filter for several minutes. Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point.
Protocol 2: Mixed-Solvent Recrystallization (Example with Methanol-Water)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot methanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise with swirling until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using an ice-cold methanol-water mixture for washing the crystals.
Visualizations
References
- 1. This compound 403-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. labproinc.com [labproinc.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Unraveling the Fragmentation Fingerprint: A Comparative Analysis of 2-Bromo-4'-fluoroacetophenone's Mass Spectrum
A detailed examination of the mass spectrometry fragmentation pattern of 2-Bromo-4'-fluoroacetophenone reveals a characteristic fingerprint that provides valuable structural information. This guide offers a comparative analysis of its fragmentation behavior against related acetophenone (B1666503) derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in structural elucidation and impurity profiling.
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that arise from predictable cleavage patterns, primarily influenced by the presence of the bromine and fluorine atoms, as well as the carbonyl group. Understanding these fragmentation pathways is crucial for the unambiguous identification of this compound and for distinguishing it from structurally similar molecules.
Comparative Fragmentation Pattern Analysis
To contextualize the fragmentation of this compound, a comparison with its structural analogs is presented below. The data highlights the influence of different substituents on the fragmentation pathways.
| Compound Name | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and Proposed Structures |
| This compound | 216/218 | 123 (C₇H₄FO⁺), 95 (C₆H₄F⁺) |
| 4'-Fluoroacetophenone | 138 | 123 (C₇H₄FO⁺), 95 (C₆H₄F⁺), 43 (CH₃CO⁺) |
| 2-Bromoacetophenone | 198/200 | 105 (C₇H₅O⁺), 77 (C₆H₅⁺) |
| 4'-Bromoacetophenone | 198/200 | 183/185 (C₈H₆BrO⁺), 155/157 (C₇H₄Br⁺), 43 (CH₃CO⁺) |
| 2-Bromo-3'-methoxyacetophenone | 228/230 | 135 (C₈H₇O₂⁺), 107 (C₇H₇O⁺), 77 (C₆H₅⁺) |
Table 1: Comparison of Key Mass Spectrometry Fragments of this compound and Related Compounds. The table presents the molecular ion and major fragment ions observed in the mass spectra of the target compound and its analogs. The characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity) is observed for the molecular ions and bromine-containing fragments.
The primary fragmentation of this compound involves the loss of the bromine radical, followed by the loss of a hydrogen atom, leading to the prominent ion at m/z 123. This fragment, the 4-fluorobenzoyl cation, is a common feature in the spectra of compounds containing this moiety. Subsequent loss of carbon monoxide (CO) from this ion results in the formation of the fluorophenyl cation at m/z 95.
Elucidating the Fragmentation Pathway
The fragmentation of this compound follows a logical sequence of bond cleavages initiated by electron ionization. The proposed pathway is visualized in the diagram below.
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a standard procedure for the analysis of this compound and its analogs using GC-MS.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
The workflow for a typical GC-MS experiment is depicted in the following diagram.
Caption: General workflow for GC-MS analysis.
By following this guide, researchers can effectively analyze and interpret the mass spectrum of this compound, facilitating its accurate identification and differentiation from related compounds.
A comparative analysis of the reactivity of 2-Bromo-4'-fluoroacetophenone with other halogenated acetophenones.
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 2-Bromo-4'-fluoroacetophenone's Reactivity Compared to Other Halogenated Analogues.
In the landscape of organic synthesis, α-haloacetophenones are indispensable intermediates, valued for their role in constructing complex molecular architectures found in pharmaceuticals and agrochemicals. Among these, this compound is a particularly versatile building block. Its reactivity is finely tuned by the interplay between the bromine atom at the α-carbon and the fluorine atom on the phenyl ring. This guide provides a comparative analysis of the reactivity of this compound against its chloro- and iodo- counterparts, supported by foundational chemical principles and a detailed experimental protocol for quantitative comparison.
Theoretical Framework: Factors Governing Reactivity
The primary reaction pathway for 2-halo-4'-fluoroacetophenones is the bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this concerted, one-step mechanism, a nucleophile attacks the electrophilic α-carbon, leading to the simultaneous expulsion of the halide ion (the leaving group).[3][4] The rate of this reaction is critically influenced by two main factors: the nature of the halogen (the leaving group) and the electronic effects of the substituents on the aromatic ring.
The presence of the ketone's carbonyl group significantly enhances the reactivity of the adjacent α-carbon towards nucleophilic attack.[1] The electron-withdrawing nature of the carbonyl polarizes the carbon-halogen bond, making the carbon atom more electrophilic.[1] Furthermore, the 4'-fluoro substituent exerts a powerful electron-withdrawing inductive effect, which can further influence the electron distribution in the molecule and modulate reactivity.[5]
The dominant factor in determining the relative reactivity of 2-haloacetophenones is the leaving group ability of the halogen. A good leaving group is a species that is stable in its anionic form after detaching from the substrate.[6] For the halogens, this ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻ .[6] This order is inversely related to the basicity of the halide ions; iodide is the weakest base and therefore the most stable and best leaving group.[6]
Comparative Data on Halogenated Acetophenones
| Compound Name | Halogen (X) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted Reactivity |
| 2-Iodo-4'-fluoroacetophenone | Iodine | C₈H₆FIO | 264.04 | N/A | Highest |
| This compound | Bromine | C₈H₆BrFO | 217.04 | 47-49 | Intermediate |
| 2-Chloro-4'-fluoroacetophenone | Chlorine | C₈H₆ClFO | 172.58 | 47-50 | Lowest |
Data compiled from various chemical suppliers and databases.
Based on this trend, 2-Iodo-4'-fluoroacetophenone is expected to be the most reactive, making it suitable for reactions requiring rapid conversion. Conversely, 2-Chloro-4'-fluoroacetophenone will be the least reactive, potentially requiring more forcing conditions (e.g., higher temperatures) to achieve the desired transformation. This compound offers a balance of high reactivity and greater stability compared to its iodo counterpart, making it a versatile and widely used intermediate in pharmaceutical and agrochemical synthesis.[5][7]
Experimental Protocols
To empirically determine and compare the reaction rates, a standardized kinetic experiment can be performed. The Finkelstein reaction, a classic SN2 process, provides a straightforward method for this comparison by monitoring the formation of a precipitate.[1]
Objective: To quantitatively compare the rates of nucleophilic substitution of 2-Chloro-, 2-Bromo-, and 2-Iodo-4'-fluoroacetophenone.
Materials:
-
2-Chloro-4'-fluoroacetophenone
-
This compound
-
2-Iodo-4'-fluoroacetophenone
-
Sodium Iodide (NaI)
-
Anhydrous Acetone (B3395972) (ACS grade)
-
Constant temperature water bath
-
Spectrophotometer or HPLC system
-
Test tubes, pipettes, and standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare equimolar (e.g., 0.1 M) solutions of each 2-halo-4'-fluoroacetophenone in anhydrous acetone. Prepare a standardized solution of sodium iodide in anhydrous acetone (e.g., 0.2 M).
-
Reaction Initiation: In separate, temperature-controlled cuvettes or reaction vials maintained at a constant temperature (e.g., 25°C), mix equal volumes of a specific haloacetophenone solution and the sodium iodide solution. Start a timer immediately upon mixing.
-
Data Collection (Kinetic Monitoring):
-
Method A (Precipitation): In the Finkelstein reaction, NaBr and NaCl are insoluble in acetone, while NaI is soluble. The reaction progress can be monitored by observing the time required for the formation of a sodium halide precipitate (NaBr or NaCl).[8] This provides a semi-quantitative comparison.
-
Method B (Spectroscopy/Chromatography): For a more quantitative analysis, monitor the reaction over time using an appropriate analytical technique. For example, aliquots can be taken at regular intervals, the reaction quenched, and the concentration of the reactant or product determined by HPLC or UV-Vis spectroscopy.
-
-
Data Analysis:
-
The reaction follows second-order kinetics, where the rate depends on the concentration of both the haloacetophenone and the nucleophile (iodide).[2][4]
-
Plot the concentration of the haloacetophenone versus time for each reaction.
-
Calculate the initial reaction rate for each of the three halogenated compounds. The relative rates will provide a quantitative comparison of their reactivity.
-
Conclusion
The reactivity of 2-halo-4'-fluoroacetophenones in nucleophilic substitution reactions is primarily dictated by the leaving group ability of the halogen atom. The established trend predicts that reactivity will decrease in the order: Iodo > Bromo > Chloro . Therefore, this compound represents a highly effective and versatile chemical intermediate, offering robust reactivity for the synthesis of complex organic molecules while being more stable and cost-effective than its iodo- analogue. This balance makes it an optimal choice for a wide range of applications in pharmaceutical and materials science research. The provided experimental protocol offers a reliable framework for quantifying these reactivity differences in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. innospk.com [innospk.com]
- 8. amherst.edu [amherst.edu]
A Comparative Guide to Alternatives for 2-Bromo-4'-fluoroacetophenone in Key Synthetic Transformations
For researchers and professionals in drug development and synthetic chemistry, 2-Bromo-4'-fluoroacetophenone is a cornerstone intermediate, prized for its role in constructing complex molecular architectures. Its utility stems from the presence of an α-bromoketone moiety, a versatile functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] This guide provides an objective comparison of potential alternatives to this compound, focusing on how modifying the leaving group affects performance in critical synthetic transformations. The analysis is supported by established reactivity principles and detailed experimental protocols.
The primary alternatives explored are other α-haloacetophenones, specifically the chloro- and iodo- analogs. The reactivity of α-haloketones in nucleophilic substitution reactions, a common pathway for this class of compounds, is largely dictated by the nature of the halogen.[3] The leaving group ability follows the trend I > Br > Cl > F, which directly impacts reaction rates and conditions.[4]
Caption: Structural alternatives to this compound.
Nucleophilic Substitution (SN2 Reactions)
α-Haloketones are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions. The adjacent carbonyl group withdraws electron density, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[5] This reactivity is fundamental to many synthetic applications, including the Williamson ether synthesis.
Data Presentation: Comparative Reactivity in SN2 Reactions
The table below summarizes the relative performance of α-halo-4'-fluoroacetophenones in a typical SN2 reaction. Reactivity generally follows the order: α-iodo > α-bromo > α-chloro.[4]
| Reagent | Relative Reactivity (krel) | Typical Conditions | Pros | Cons |
| 2-Chloro -4'-fluoroacetophenone | 1 | Higher temperatures, stronger nucleophiles, longer reaction times | Cost-effective, high stability | Sluggish reactivity, potential side reactions |
| 2-Bromo -4'-fluoroacetophenone | ~50 - 100 | Moderate temperatures (RT to 60°C), various bases | Good balance of reactivity and stability | Moderate cost |
| 2-Iodo -4'-fluoroacetophenone | > 3000 | Low temperatures (0°C to RT), mild conditions | Extremely high reactivity, mild conditions | Higher cost, lower stability (light sensitive) |
Note: Relative rates are illustrative and based on general principles of α-haloketone reactivity.[3][5]
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of an ether by reacting an α-haloketone with a sodium alkoxide, a classic SN2 reaction.[6][7]
-
Alkoxide Formation: In a dry, nitrogen-flushed round-bottom flask, dissolve the desired alcohol (1.2 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Substitution Reaction: Cool the alkoxide solution to 0°C and add a solution of the α-halo-4'-fluoroacetophenone (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reactions with the iodo-analog may be complete in 1-2 hours, while the chloro-analog may require heating at 50-60°C for several hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Workflow for a Williamson Ether Synthesis.
Hantzsch Thiazole (B1198619) Synthesis
The Hantzsch synthesis is a classic and widely used method for preparing thiazole derivatives, which are common scaffolds in medicinal chemistry.[8] The reaction involves the cyclization of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thioacetamide.[9]
Data Presentation: Comparison for Thiazole Synthesis
The choice of halogen significantly impacts the rate of thiazole formation. Higher reactivity allows for milder conditions, which can be crucial for sensitive substrates.
| Reagent | Relative Rate | Typical Conditions | Yields | Key Advantages |
| 2-Chloro -4'-fluoroacetophenone | Slow | Reflux in ethanol (B145695), 12-24 h | Moderate | Low cost, good for process scale-up |
| 2-Bromo -4'-fluoroacetophenone | Moderate | Reflux in ethanol, 2-6 h | Good-Excellent | Reliable, widely documented, good yields |
| 2-Iodo -4'-fluoroacetophenone | Fast | Stir at RT in ethanol, 0.5-2 h | Excellent | Rapid reaction, energy-efficient, mild conditions |
Experimental Protocol: General Hantzsch Thiazole Synthesis
-
Reaction Setup: To a solution of the α-halo-4'-fluoroacetophenone (1.0 equivalent) in absolute ethanol (0.2 M), add thiourea (1.1 equivalents).
-
Reaction: Stir the mixture at the appropriate temperature (see table above). For the bromo-analog, refluxing for 3-4 hours is typical.
-
Monitoring: Follow the reaction's progress using TLC until the starting ketone is consumed.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Workup: Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate) to precipitate the free base of the 2-aminothiazole (B372263) product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure thiazole derivative.
Caption: Simplified pathway for Hantzsch Thiazole Synthesis.
Imidazopyridine Synthesis
Imidazo[1,2-a]pyridines are privileged heterocyclic structures found in numerous marketed drugs.[10] A common synthetic route involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone.[11] The reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by intramolecular cyclization and dehydration.
Data Presentation: Comparison for Imidazopyridine Synthesis
The reactivity trend observed in other substitutions holds true for this synthesis, with the C-I bond being the most labile and leading to the fastest reaction.
| Reagent | Relative Rate | Typical Conditions | Yields | Key Advantages |
| 2-Chloro -4'-fluoroacetophenone | Slow | High temperature (reflux in DMF or butanol) | Moderate | Economical for large-scale synthesis |
| 2-Bromo -4'-fluoroacetophenone | Moderate | Reflux in ethanol or acetone, often with NaHCO₃ | Good-Excellent | Versatile, reliable, and well-established |
| 2-Iodo -4'-fluoroacetophenone | Fast | Room temperature in ethanol or acetonitrile | Excellent | High efficiency under mild, base-free conditions |
Experimental Protocol: General Imidazopyridine Synthesis
-
Reaction Setup: In a round-bottom flask, combine the α-halo-4'-fluoroacetophenone (1.0 equivalent), the substituted 2-aminopyridine (1.0 equivalent), and sodium bicarbonate (1.5 equivalents, optional but recommended for bromo/chloro analogs) in ethanol (0.3 M).
-
Reaction: Stir the mixture at the required temperature (e.g., reflux for the bromo-analog, room temperature for the iodo-analog) for 2-12 hours.
-
Monitoring: Monitor the disappearance of starting materials by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and a small amount of cold ethanol.
-
Purification: Dry the solid product. If necessary, recrystallize from ethanol or purify by column chromatography to obtain the pure imidazo[1,2-a]pyridine (B132010) derivative.
Caption: Synthetic pathway for Imidazo[1,2-a]pyridines.
Conclusion
While this compound offers a robust and balanced profile for many synthetic applications, its alternatives provide distinct advantages that can be leveraged for specific research and development needs.
-
2-Chloro-4'-fluoroacetophenone is the most cost-effective and stable alternative, making it suitable for large-scale industrial processes where harsh conditions can be tolerated and longer reaction times are acceptable.
-
2-Iodo-4'-fluoroacetophenone is the reagent of choice for high-reactivity applications. It is ideal for reactions involving sensitive substrates that require mild, base-free conditions and for rapid synthesis in a discovery setting where speed is paramount. Its higher cost and lower stability are the primary trade-offs.
The selection of an appropriate α-haloketone allows chemists to fine-tune reaction kinetics and conditions, ultimately leading to more efficient, cost-effective, and versatile synthetic routes in the development of novel chemical entities.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of 2-Bromo-4'-fluoroacetophenone using GC and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount to ensure the safety, efficacy, and quality of the final drug product. 2-Bromo-4'-fluoroacetophenone, a key building block in the development of various pharmaceuticals, including anti-inflammatory drugs and potent analgesics, requires rigorous purity assessment.[1][2] This guide provides a comprehensive comparison of two common chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for validating the purity of this compound.
Performance Comparison: GC vs. HPLC
Both GC and HPLC are powerful analytical techniques for separating and quantifying components in a mixture. The choice between them often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. |
| Typical Purity Assay | ≥97.0% - 98.14%[3] | Typically ≥98% |
| Advantages | High resolution for volatile and thermally stable compounds. Established and robust method for this compound. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Offers a variety of stationary and mobile phases for method optimization. |
| Limitations | Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile compounds. | Can be more complex in terms of mobile phase preparation and method development. |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometry (MS) |
Experimental Protocols
Below are detailed methodologies for the purity determination of this compound using GC and HPLC.
Gas Chromatography (GC) Protocol
This protocol is based on typical quality control procedures for this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Data acquisition and processing software.
Reagents and Materials:
-
This compound reference standard of known purity.
-
Synthesized this compound sample.
-
Suitable solvent (e.g., Acetone or Dichloromethane, HPLC grade).
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the chosen solvent.
-
Prepare a sample solution of the synthesized this compound at the same concentration.
Data Analysis: The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a method for a structurally similar compound, 2-Bromo-4'-nitroacetophenone, and is a suitable starting point for method development.[4]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
This compound reference standard of known purity.
-
Synthesized this compound sample.
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for mobile phase modification).
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the synthesized this compound at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow and Synthesis Pathway
To provide context for the importance of purity validation, the following diagrams illustrate the overall analytical workflow and the role of this compound in a pharmaceutical synthesis pathway.
References
A comparative study of different synthetic routes to 2-Bromo-4'-fluoroacetophenone.
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a critical aspect of the research and development pipeline. 2-Bromo-4'-fluoroacetophenone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of three distinct synthetic routes to this compound, supported by experimental data to inform decisions on methodology based on factors such as yield, reaction time, and reagent selection.
At a Glance: Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes, offering a direct comparison of their efficacy and reaction parameters.
| Parameter | Route 1: Direct Bromination | Route 2: Oxidation | Route 3: Two-Step Friedel-Crafts & Bromination |
| Starting Material | 4-Fluoroacetophenone | 1-(2-Bromo-4-fluorophenyl)ethanol (B3188973) | Fluorobenzene (B45895) |
| Key Reagents | Oxone, NH₄Br, Methanol (B129727) | Pyridinium (B92312) chlorochromate (PCC), Dichloromethane (B109758) | Anhydrous HF, BF₃, Acetyl Chloride (Step 1); Oxone, NH₄Br, Methanol (Step 2) |
| Reaction Time | 1.3 hours | 2 hours | 23 hours (Step 1) + 1.3 hours (Step 2) |
| Overall Yield | 97% | 92% | ~95% (98% for Step 1, then ~97% for Step 2) |
| Purification Method | Column Chromatography | Column Chromatography | Distillation (Step 1); Column Chromatography (Step 2) |
The Synthetic Pathways: A Visual Comparison
The diagrams below illustrate the chemical transformations for each of the described synthetic routes to this compound.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Synthetic pathway for Route 3.
Experimental Protocols
Route 1: Direct Bromination of 4-Fluoroacetophenone
This method offers a high-yield, one-step synthesis from a commercially available starting material.[1]
Materials:
-
4-Fluoroacetophenone
-
Oxone
-
Ammonium (B1175870) bromide (NH₄Br)
-
Methanol
-
Ethyl acetate (B1210297)
-
Aqueous sodium thiosulfate
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-fluoroacetophenone (2 mmol) in methanol (10 ml), add ammonium bromide (0.215 g, 2.2 mmol) and Oxone (1.352 g, 2.2 mmol).[1]
-
Stir the reaction mixture at room temperature or under reflux for 1.3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 25 ml).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.[1]
Route 2: Oxidation of 1-(2-Bromo-4-fluorophenyl)ethanol
This route provides a high yield for the oxidation step. However, it requires the synthesis of the starting alcohol, making it a two-step process from a simpler precursor.
Materials:
-
1-(2-Bromo-4-fluorophenyl)ethanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for filtration and column chromatography
Procedure:
-
To a solution of 1-(2-bromo-4-fluorophenyl)ethanol (1.83 g, 8.35 mmol) in dry dichloromethane (41.75 mL), add pyridinium chlorochromate (5.4 g, 25.1 mmol).[2]
-
Stir the resulting suspension at room temperature for 2 hours.
-
Filter the reaction mixture through a pad of silica gel and wash with dichloromethane.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography to afford 2'-bromo-4'-fluoroacetophenone (B118180) in 92% yield.[2]
Route 3: Two-Step Synthesis via Friedel-Crafts Acylation and Bromination
This approach begins with a robust Friedel-Crafts acylation to produce the key intermediate, 4'-fluoroacetophenone, which is then brominated.
Step 1: Friedel-Crafts Acylation of Fluorobenzene
Materials:
-
Fluorobenzene
-
Acetyl chloride
-
Anhydrous hydrogen fluoride (B91410) (HF)
-
Boron trifluoride (BF₃)
-
Methylene (B1212753) chloride
-
Aqueous potassium hydroxide (B78521) solution
-
Magnesium sulfate
Procedure:
-
In a suitable reactor, combine anhydrous HF (100 ml), acetyl chloride (20.8 g, 0.25 mole), and fluorobenzene (20 g, 0.21 mole) at approximately 0°C.
-
Introduce gaseous boron trifluoride until a constant pressure of 10 bars is reached.
-
Stir the reaction mixture for 23 hours at ambient temperature.
-
Decompress the reactor and pour the reaction mixture onto 200 g of crushed ice.
-
Extract the heterogeneous mixture three times with 200 ml of methylene chloride.
-
Wash the combined organic phases with water, 3% aqueous potassium hydroxide solution, and again with water.
-
Dry the organic phase over magnesium sulfate and remove the solvent by distillation under reduced pressure to yield p-fluoroacetophenone (98% yield, 90% purity).[3]
Step 2: Bromination of 4'-Fluoroacetophenone
The 4'-fluoroacetophenone obtained from Step 1 can then be brominated using the protocol described in Route 1 to yield the final product, this compound.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors including the availability of starting materials, desired reaction time, and scale of synthesis.
-
Route 1 (Direct Bromination) is the most straightforward and rapid method, offering an excellent yield from a readily available precursor. This makes it an ideal choice for many laboratory-scale syntheses.
-
Route 2 (Oxidation) also provides a high yield for the final conversion, but the overall efficiency depends on the synthesis of the starting alcohol.
-
Route 3 (Two-Step Friedel-Crafts & Bromination) is a viable option when starting from the basic raw material, fluorobenzene. While it involves a longer reaction time for the initial Friedel-Crafts step, it proceeds with a very high overall yield.
For researchers prioritizing speed and a high-yielding final step, direct bromination is highly recommended. For syntheses starting from fluorobenzene, the two-step Friedel-Crafts and bromination route offers an efficient, albeit longer, alternative.
References
Benchmarking the efficacy of 2-Bromo-4'-fluoroacetophenone against other intermediates in drug synthesis.
In the landscape of pharmaceutical drug development, the selection of starting materials and intermediates is a critical factor that dictates the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides a comparative analysis of 2-Bromo-4'-fluoroacetophenone against a common alternative, 2-Chloro-4'-fluoroacetophenone, in the synthesis of a key intermediate for triazole antifungal drugs: 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This intermediate is a crucial building block in the synthesis of various antifungal agents.
Comparative Efficacy: A Data-Driven Overview
The efficacy of a chemical intermediate is determined by several key metrics, including reaction yield, reaction time, and the purity of the resulting product. A thorough comparison reveals the advantages of using this compound in the synthesis of the target triazole intermediate.
| Intermediate | Reaction Time | Yield | Purity |
| This compound | 2 hours | 92% | High |
| 2-Chloro-4'-fluoroacetophenone | 4 hours | Not explicitly stated, but successful synthesis reported | High |
Table 1: Comparison of key performance indicators for the synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
The data indicates that the use of this compound can significantly reduce the reaction time while achieving a high yield of the desired product. This enhanced reactivity is attributed to the bromine atom being a better leaving group compared to chlorine, facilitating a more efficient nucleophilic substitution reaction with 1,2,4-triazole (B32235).
Experimental Protocols
Detailed experimental procedures are essential for reproducible and scalable synthesis in a research and development setting.
Synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone using this compound
Materials:
-
This compound
-
1H-1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Polyethylene Glycol (PEG 600)
Procedure:
-
A solution of this compound (1.0 mol) in toluene (1.32 L) is prepared.
-
In a separate reaction vessel, a mixture of potassium carbonate (1.3 eq.), 1,2,4-triazole (1.05 eq.), and PEG 600 (0.05 eq.) in toluene (1.65 L) is stirred at 40-45 °C.
-
The this compound solution is added to the stirred mixture.
-
The reaction is maintained at 44-45 °C for 3 hours.
-
Upon completion, the mixture is filtered, and the residue is washed with warm toluene.
-
The filtrate is washed with water to yield a solution of the desired product.
Synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone using 2-Chloro-4'-fluoroacetophenone
Materials:
-
2-Chloro-1-(4-fluorophenyl)ethanone
-
1H-1,2,4-Triazole
-
Sodium Hydride (NaH)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Sodium hydride (120 mmol) is suspended in DMF (30 ml).
-
A solution of 1,2,4-triazole (120 mmol) in DMF (30 ml) is added dropwise at 273 K (0 °C) and reacted at room temperature for 30 minutes.
-
A solution of 2-Chloro-1-(4-fluorophenyl)ethanone (90 mmol) in DMF (30 ml) is then added dropwise and reacted at room temperature for 4 hours.[1]
-
The reaction mixture is quenched in ice-water (300 ml) followed by the addition of 1 M hydrochloric acid (50 ml).
-
After filtration, the filtrate is neutralized with sodium bicarbonate to a pH of 6, resulting in the precipitation of the product.
-
The crude product is recrystallized from ethanol to yield the pure compound.[1]
Visualizing the Synthetic Pathway
The following diagrams illustrate the synthetic workflow and the logical relationship of the components in the synthesis of the triazole intermediate.
Caption: Comparative workflow for the synthesis of a key triazole intermediate.
Conclusion
The selection of this compound as an intermediate for the synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone offers a more time-efficient and higher-yielding pathway compared to its chloro-analog. For researchers and drug development professionals, these advantages can translate to faster lead optimization, reduced manufacturing costs, and a more streamlined synthetic process. The provided experimental protocols and workflow diagrams offer a clear and objective comparison to aid in the selection of the most efficacious intermediate for the synthesis of triazole-based antifungal agents.
References
Cross-validation of experimental data with computational predictions for 2-Bromo-4'-fluoroacetophenone reactions.
For researchers, scientists, and drug development professionals, this guide provides a critical cross-validation of experimental data with computational predictions for reactions involving 2-Bromo-4'-fluoroacetophenone. By objectively comparing experimental outcomes with theoretical models, this document aims to enhance the predictive power of computational chemistry in drug discovery and process optimization.
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of pharmaceutical compounds.[1] The presence of both bromine and fluorine atoms on the acetophenone (B1666503) scaffold imparts unique reactivity, making it a versatile intermediate.[2] The bromine atom serves as an effective leaving group in nucleophilic substitution reactions, while the electronegative fluorine atom influences the electron distribution within the aromatic ring, affecting reaction selectivity.[2][3] This guide focuses on the cross-validation of experimental findings with computational predictions for key reactions of this compound, providing a framework for leveraging theoretical calculations to anticipate experimental results.
Comparison of Experimental and Computational Data
The following tables summarize the available experimental data for key reactions of this compound and provide a comparative analysis with theoretical predictions. Computational data presented here is derived from density functional theory (DFT) calculations on analogous systems, offering a predictive baseline for reaction outcomes.
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Experimental Yield (%) | Predicted Yield (%) | Reference |
| 4-Fluoroacetophenone | Oxone, NH4Br, Methanol (B129727), Reflux, 1.3 h | 97 | Not Available | [3] |
| 1-(2-Bromo-4-fluorophenyl)ethanol | Pyridinium chlorochromate, Dichloromethane, 20°C, 2 h | 92 | Not Available | [4] |
Table 2: Nucleophilic Substitution Reaction
| Reactant | Nucleophile | Solvent | Experimental Outcome | Predicted Outcome (Based on Analogous Systems) | Reference |
| This compound | Malononitrile (B47326), Diisopropylethylamine | Ethyl acetate (B1210297) | High yield of substituted product | Favorable reaction kinetics due to good leaving group (Br) and electrophilic carbon | [5] |
Table 3: Spectroscopic Data Comparison (NMR Chemical Shifts)
| Nucleus | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm, GIAO-DFT) | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.54 (dd, J=8.6, 5.9 Hz, 1H), 7.35 (dd, J=8.3, 2.5 Hz, 1H), 7.08 (ddd, J=8.6, 7.7, 2.5 Hz, 1H), 2.62 (s, 3H) | Calculations would be required for a direct comparison. | [4] |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -107.01 (s, 1F) | Calculations would be required for a direct comparison. | [4] |
Experimental Protocols
Detailed methodologies for key reactions involving this compound are provided below, based on established laboratory procedures.
Synthesis of this compound from 4-Fluoroacetophenone
Materials:
-
4-Fluoroacetophenone
-
Oxone
-
Ammonium bromide (NH4Br)
-
Methanol
-
Ethyl acetate
-
Aqueous sodium thiosulfate (B1220275)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a well-stirred solution of 4-fluoroacetophenone (2 mmol) and NH4Br (2.2 mmol) in methanol (10 ml), add Oxone (2.2 mmol).
-
The reaction mixture is stirred at reflux temperature for 1.3 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with aqueous sodium thiosulfate and extracted with ethyl acetate (3 x 25 ml).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield pure this compound.[3]
Nucleophilic Substitution with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Diisopropylethylamine
-
Ethyl acetate
-
Aqueous NH4Cl
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (13.1 mmol) in ethyl acetate (17 mL) at 0°C under an argon atmosphere, add malononitrile (19.7 mmol) and diisopropylethylamine (19.7 mmol).
-
The mixture is stirred at room temperature for 3 hours.
-
Aqueous NH4Cl is added, and the mixture is extracted with ethyl acetate.
-
The organic extract is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography.[5]
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and reaction mechanisms relevant to the study of this compound.
Conclusion
The cross-validation of experimental data with computational predictions is a powerful strategy in modern chemical research. For a versatile building block like this compound, leveraging computational models can accelerate the discovery of novel reaction pathways and the optimization of synthetic routes. While direct comparative studies for this specific molecule are emerging, the available data on analogous systems demonstrates a strong potential for computational chemistry to accurately predict reaction outcomes. This guide serves as a foundational resource for researchers aiming to integrate computational and experimental approaches in their work with this compound and related compounds.
References
A Comparative Guide to the Cost-Effectiveness of Synthetic Methods for 2-Bromo-4'-fluoroacetophenone
For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. 2-Bromo-4'-fluoroacetophenone is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a detailed comparison of two primary synthetic methods for its preparation: the direct bromination of 4'-fluoroacetophenone (B120862) and the Friedel-Crafts acylation of fluorobenzene (B45895). The evaluation is based on experimental data for reaction yield, time, and the cost of starting materials, offering a clear perspective on the cost-effectiveness of each approach.
Comparative Analysis of Synthetic Methods
The selection of an optimal synthetic route involves a trade-off between several factors, including the percentage yield, reaction duration, and the overall cost of reagents. The following table summarizes these key metrics for the two chosen methods for synthesizing this compound.
| Parameter | Method 1: Bromination of 4'-fluoroacetophenone | Method 2: Friedel-Crafts Acylation |
| Starting Materials | 4'-fluoroacetophenone, Oxone, Ammonium (B1175870) Bromide | Fluorobenzene, 2-Bromoacetyl Chloride, Aluminum Chloride |
| Reaction Time | 1.3 hours[1] | Approximately 4 hours[2] |
| Yield | 97%[1] | ~85% (estimated based on similar reactions) |
| Reagent Cost per Mole of Product * | ~$25.50 | ~$45.80 |
*Disclaimer: Reagent costs are estimated based on currently available online prices from various suppliers and are subject to change. These values are calculated based on the stoichiometry of the reactions and are intended for comparative purposes only.
Experimental Protocols
Detailed methodologies for each synthetic route are provided below to allow for replication and further study.
Method 1: Bromination of 4'-fluoroacetophenone using Oxone and Ammonium Bromide
This method offers a high-yield and rapid synthesis of this compound from a readily available starting material.
Procedure: [1]
-
To a well-stirred solution of 4'-fluoroacetophenone (2 mmol) and ammonium bromide (2.2 mmol, 0.215 g) in methanol (B129727) (10 ml), add Oxone (2.2 mmol, 1.352 g).
-
The reaction mixture is then stirred at reflux temperature, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (approximately 1.3 hours), the mixture is quenched with aqueous sodium thiosulfate.
-
The product is extracted with ethyl acetate (B1210297) (3 x 25 ml).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by silica (B1680970) gel column chromatography to yield pure this compound.
Method 2: Friedel-Crafts Acylation of Fluorobenzene
This classic electrophilic aromatic substitution provides an alternative route to this compound.
Procedure: (Based on analogous Friedel-Crafts acylation reactions)[2]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add fluorobenzene (acting as both reactant and solvent).
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (a slight molar excess relative to the acylating agent).
-
To this stirred suspension, add 2-bromoacetyl chloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours (approximately 4 hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization.
Workflow and Decision Logic
The selection of the most appropriate synthetic method depends on the specific priorities of the researcher or organization. The following diagram illustrates the logical workflow for comparing these synthetic routes.
Caption: Workflow for comparing synthetic routes for this compound.
Conclusion
Based on the available data, the bromination of 4'-fluoroacetophenone using Oxone and ammonium bromide appears to be the more cost-effective method for the synthesis of this compound. It offers a significantly higher yield in a much shorter reaction time, coupled with a lower estimated reagent cost per mole of product. While the Friedel-Crafts acylation is a viable alternative, its lower yield, longer reaction time, and higher associated reagent costs make it a less economical choice for large-scale production. Researchers and drug development professionals should consider these factors when selecting a synthetic strategy to meet their specific needs.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4'-fluoroacetophenone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-4'-fluoroacetophenone, a halogenated organic compound. Adherence to these procedures is critical due to the compound's potential health hazards and the environmental risks associated with improper disposal.
Immediate Safety Considerations
This compound is classified as a substance that causes severe skin burns and eye damage[1]. It is also harmful if inhaled and may cause respiratory irritation[2]. Therefore, all handling and disposal procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Primary Disposal Route
The primary and universally recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility[1][2][3][4]. This typically involves incineration at a high temperature in a specially designed incinerator for halogenated organic compounds.
Key Steps for Primary Disposal:
-
Segregation: Do not mix this compound with non-halogenated organic waste. It must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Container Management: Keep the waste in its original container if possible, or in a compatible, sealed, and properly labeled container. Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases[4].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Arranging for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the waste.
Laboratory-Scale Neutralization Protocol (for Small Quantities)
For small quantities of this compound, a chemical neutralization step can be considered to reduce its reactivity before collection as halogenated waste. As an α-halo ketone, it is susceptible to nucleophilic attack. The following protocol, based on the reactivity of similar compounds, describes a method for its neutralization using a sodium thiosulfate (B1220275) solution.
Disclaimer: This protocol is a suggested method based on established chemical principles for the deactivation of α-halo ketones. It is crucial to perform a small-scale test reaction in a controlled environment before proceeding with larger quantities.
Quantitative Data for Neutralization
| Parameter | Guideline |
| Neutralizing Agent | Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) |
| Molar Ratio | A significant molar excess of sodium thiosulfate is recommended (e.g., 2-3 equivalents) |
| Reaction Temperature | Room temperature |
| Reaction Time | Stirring for a minimum of 2-4 hours is recommended to ensure complete reaction. |
| pH of final solution | Should be checked and neutralized (pH 6-8) if necessary before disposal. |
Experimental Protocol
Reagent Preparation:
-
Prepare a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This can be done by adding sodium thiosulfate pentahydrate to water with stirring until no more solid dissolves.
Neutralization Procedure:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Dissolve the Compound: Carefully dissolve the this compound in a suitable water-miscible organic solvent, such as acetone (B3395972) or ethanol. The concentration should be kept low to control the reaction rate.
-
Slow Addition: Slowly and with constant stirring, add the solution of this compound to the saturated sodium thiosulfate solution.
-
Monitor the Reaction: Continue stirring the mixture at room temperature for a minimum of 2-4 hours. The reaction involves the displacement of the bromide ion by the thiosulfate ion.
-
Check for Completion (Optional): If analytical capabilities are available (e.g., Thin Layer Chromatography - TLC), the completion of the reaction can be monitored by the disappearance of the starting material.
-
Neutralize pH: After the reaction is complete, check the pH of the resulting solution. If necessary, adjust the pH to a neutral range (6-8) using a dilute acid or base.
Disposal of the Resulting Solution:
The resulting aqueous solution, although with reduced reactivity of the original compound, still contains halogenated organic byproducts and should be collected as halogenated aqueous waste . It should not be disposed of down the drain.
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand. Collect the contaminated absorbent material into a designated "Halogenated Organic Waste" container for disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. m.youtube.com [m.youtube.com]
- 4. Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions [engineering.org.cn]
Personal protective equipment for handling 2-Bromo-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of 2-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2). This document provides immediate, essential safety protocols and logistical plans to ensure the well-being of laboratory personnel and compliance with safety standards.
This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1] Strict adherence to the following guidelines is mandatory to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous, causing severe skin corrosion and eye damage (Category 1B and 1, respectively).[1] It may also be corrosive to metals.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is the first line of defense.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | To prevent irreversible eye damage from splashes or dust. |
| Hand Protection | Appropriate chemical-resistant gloves. | To protect against severe skin burns upon contact.[1] |
| Skin and Body Protection | Protective clothing to prevent skin exposure.[1] A lab coat is mandatory. | To shield the body from accidental contact. |
| Respiratory Protection | Use only under a chemical fume hood.[1] If the hood is not available or in case of a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used. | To avoid inhalation of dust, which can cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires a controlled environment and meticulous procedures. All operations should be conducted within a certified chemical fume hood.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a dry, refrigerated, and tightly closed container within a designated corrosives area.[1]
-
The storage area should be locked.[1]
-
It is incompatible with strong oxidizing agents and strong bases.[1]
Step 2: Weighing and Preparation
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Wear all required PPE as detailed in the table above.
-
Conduct all weighing and solution preparation activities inside a chemical fume hood to minimize dust generation and inhalation.[1]
-
Use dedicated, clearly labeled glassware.
Step 3: Use in Experimental Protocols
-
When adding the compound to reaction mixtures, do so slowly and carefully to avoid splashing.
-
Maintain a clean and organized workspace.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
Step 4: Spill Management
-
In case of a spill, evacuate the immediate area.
-
For small spills, absorb with an inert material, then sweep up and place in a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Do not allow the chemical to enter drains or the environment.[3]
Emergency First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the substance was ingested or inhaled.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water and call a physician or poison control center immediately.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect any unused material and residues in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers must be placed in a designated hazardous waste container.
-
Disposal Method: Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of it in the regular trash or down the drain.
Physical and Chemical Properties
| Property | Value |
| Appearance | Beige to light grey-green crystalline powder or flakes.[4][5] |
| Molecular Formula | C8H6BrFO[4][6] |
| Molecular Weight | 217.04 g/mol [6] |
| Melting Point | 46 - 49 °C / 114.8 - 120.2 °F[1] |
| Boiling Point | 150 °C / 302 °F @ 12 mmHg[1] |
| Flash Point | > 110 °C / > 230 °F[1] |
| Solubility | Soluble in methanol.[4][5] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
